5-Iodo-4-methoxypyrimidine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCADZJNOMQGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219915-13-6 | |
| Record name | 5-iodo-4-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 5-Iodo-4-methoxypyrimidine
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Iodo-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated pyrimidine derivative that has emerged as a strategically important building block in modern organic synthesis and medicinal chemistry. The pyrimidine core is a privileged scaffold, forming the basis of numerous therapeutic agents, including a wide array of kinase inhibitors and antiviral drugs.[1][2] The unique arrangement of substituents on this compound—a reactive iodine atom at the C5 position and a methoxy group at the C4 position—provides a versatile platform for selective chemical modifications.
The iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, alkyl, and alkynyl groups.[1][3] This capability is paramount in drug discovery for exploring structure-activity relationships (SAR) and optimizing lead compounds. The methoxy group, while also susceptible to nucleophilic displacement under certain conditions, modulates the electronic properties of the pyrimidine ring. This guide offers a comprehensive exploration of the chemical properties, synthesis, and reactivity of this compound, providing field-proven insights and detailed protocols for its application in research and development.
Core Physicochemical Properties
A thorough understanding of a compound's physical properties is fundamental to its application in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 219915-13-6 | [4] |
| Molecular Formula | C₅H₅IN₂O | [4] |
| Molecular Weight | 236.01 g/mol | [4] |
| Appearance | Solid | |
| Boiling Point | 286.3 °C | [4] |
| Flash Point | 88 °C | [4] |
| SMILES | COC1=NC=NC=C1I | [4] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place |
Synthesis: A Protocol for Preparation
The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a more readily available precursor, 4-chloro-5-iodopyrimidine, with sodium methoxide. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride at the C4 position.
Experimental Protocol: Synthesis from 4-Chloro-5-iodopyrimidine
This protocol is based on a well-established methodology for the methoxylation of chloropyrimidines.[5]
-
Reagent Preparation : To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous methanol (20 mL).
-
Base Addition : Carefully add sodium methoxide (30% by weight in methanol, 0.53 mL, 2.88 mmol) to the stirring methanol at room temperature.
-
Substrate Addition : Add 4-chloro-5-iodopyrimidine (0.5 g, 2.08 mmol) to the reaction mixture.
-
Reaction : Stir the reaction mixture at room temperature under a nitrogen atmosphere for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization or column chromatography to yield this compound.[5]
Sources
5-Iodo-4-methoxypyrimidine CAS number and identifiers
An In-Depth Technical Guide to 5-Iodo-4-methoxypyrimidine
Abstract: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. It covers the compound's core identifiers, physicochemical properties, a detailed synthesis protocol, characteristic reactivity, and potential applications, with a particular focus on its role in drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights into its handling, synthesis, and strategic use in the development of complex molecules.
Core Compound Identification
Precise identification is critical for regulatory compliance, procurement, and scientific communication. This compound is cataloged under several identifiers across major chemical databases.
| Identifier | Value | Source |
| CAS Number | 219915-13-6 | [1] |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₅H₅IN₂O | [1][2] |
| Molecular Weight | 236.01 g/mol | [1] |
| Canonical SMILES | COC1=NC=NC=C1I | [1][2] |
| InChI | InChI=1S/C5H5IN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 | [2] |
| InChIKey | HUCADZJNOMQGEE-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions.
| Property | Value | Notes |
| Appearance | White to cream or pale yellow powder/crystal | Based on typical appearance of similar compounds. |
| Boiling Point | 286.3 °C | [1] |
| Flash Point | 88 °C | [1] |
| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. | Inferred from its structure and common use in organic synthesis. |
| Storage | Store in a cool, dry, well-ventilated area (2-8°C recommended) away from incompatible substances.[3][4] | Keep container tightly closed to prevent moisture and light exposure.[4] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through electrophilic iodination of the corresponding 4-methoxypyrimidine precursor. The electron-donating methoxy group activates the pyrimidine ring, directing the substitution to the C5 position.
Proposed Synthesis Protocol: Electrophilic Iodination
This protocol describes a reliable method using N-Iodosuccinimide (NIS), a common and effective electrophilic iodinating agent.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-methoxypyrimidine (1.0 eq) in a suitable aprotic solvent such as Acetonitrile or Dichloromethane (DCM).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 to 1.2 eq) to the solution portion-wise at room temperature. The slight excess of NIS ensures complete consumption of the starting material.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like Ethyl Acetate or DCM. Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Structural Confirmation (Predicted Spectroscopic Data)
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals:
-
A singlet for the methoxy (–OCH₃) protons around δ 4.0-4.2 ppm.
-
A singlet for the proton at the C6 position (δ ~8.5-8.7 ppm).
-
A singlet for the proton at the C2 position (δ ~8.8-9.0 ppm).
-
-
¹³C NMR (100.6 MHz, CDCl₃): Key expected signals include the methoxy carbon, the two CH carbons of the pyrimidine ring, the quaternary carbon bearing the methoxy group, and a distinct signal at low field for the carbon atom bonded to iodine (C5).[5]
-
Mass Spectrometry (GC-MS): The mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z ≈ 236, corresponding to the molecular weight of the compound.[5]
Reactivity and Strategic Applications
This compound is a valuable intermediate primarily due to the reactivity of the carbon-iodine bond. This functionality makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions.
Key Applications in Synthesis
-
Cross-Coupling Reactions: It is widely used in Suzuki and Buchwald-Hartwig cross-coupling reactions.[3] These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of the pyrimidine scaffold into complex target molecules.[3] This is a cornerstone strategy in the development of kinase inhibitors.[3]
-
Antiviral Drug Development: The pyrimidine core is fundamental to many nucleoside analogues. This compound serves as a precursor for synthesizing potential antiviral agents that can inhibit viral replication by targeting enzymes like RNA or DNA polymerase.[1] Its structure is related to compounds investigated for activity against viruses such as Ebola, MERS-CoV, and SARS coronavirus.[1]
-
Agrochemical Research: The stability and reactivity of this compound also make it useful in designing new bioactive molecules for agricultural applications, aiming for enhanced metabolic stability.[3]
Illustrative Reaction: Suzuki Coupling
Caption: Generalized Suzuki coupling reaction with this compound.
Safety, Handling, and Storage
Working with halogenated organic compounds requires strict adherence to safety protocols. The following guidelines are based on safety data for structurally similar chemicals.
Hazard Identification
-
GHS Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]
-
Signal Word: Warning.[7]
Recommended Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[8][9]
-
Skin and Body Protection: Wear impervious, flame-resistant protective clothing.[8] Ensure an emergency eyewash station and safety shower are readily accessible.[4]
Handling and First Aid
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][10] Avoid formation of dust and aerosols.[8][10] Keep away from heat and sources of ignition.[9]
-
Skin Contact: Take off contaminated clothing immediately.[8] Wash off with soap and plenty of water. If irritation persists, consult a doctor.[7][8]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4][7] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[4][7] Call a poison center or doctor if you feel unwell.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a doctor or Poison Control Center immediately.[8]
References
- 5-Iodo-2-[(4-methoxyphenyl)methoxy]pyrimidine | C12H11IN2O2 | CID 116649165. PubChem. [Link]
- 5-Iodo-2,4-dimethoxypyrimidine | C6H7IN2O2 | CID 263416. PubChem. [Link]
- 5-Iodo-4-methylpyrimidine. MySkinRecipes. [Link]
- This compound (C5H5IN2O). PubChemLite. [Link]
- 2-(2-Iodo-5-methylphenoxy)-4-methoxypyrimidine | C12H11IN2O2 | CID 133355777. PubChem. [Link]
- PubChem.
- Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO₃)₃·9H₂O. The Royal Society of Chemistry. [Link]
- Synthesis of 4′-C-alkylated-5-iodo-2′-deoxypyrimidine nucleosides. ARKIVOC. [Link]
- Preparation of 2,4-dichloro-5-methoxy pyrimidine.
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- 7. fishersci.com [fishersci.com]
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- 10. echemi.com [echemi.com]
Physical and chemical properties of 5-Iodo-4-methoxypyrimidine
An In-depth Technical Guide to 5-Iodo-4-methoxypyrimidine for Advanced Research
Introduction: A Versatile Heterocyclic Building Block
This compound is a halogenated pyrimidine derivative that has emerged as a significant building block in medicinal chemistry and organic synthesis. Its strategic functionalization—an electron-donating methoxy group and a reactive iodo substituent on an electron-deficient pyrimidine core—provides a unique electronic and steric profile. This structure is particularly valuable for researchers and drug development professionals, as it allows for selective and efficient modification, primarily through modern cross-coupling reactions. This guide offers a comprehensive overview of its core properties, reactivity, and practical applications, providing the technical insights necessary for its effective utilization in the laboratory. The compound is noted for its role as a key intermediate in the synthesis of potential antiviral agents, including those targeting formidable viruses like MERS-CoV and SARS coronavirus, as well as in the development of novel kinase inhibitors for oncology.[1]
Physicochemical and Molecular Properties
The fundamental properties of this compound are crucial for planning experimental work, including reaction setup, purification, and storage. The key data is summarized below.
| Property | Value | Source(s) |
| CAS Number | 219915-13-6 | [1] |
| Molecular Formula | C₅H₅IN₂O | [1] |
| Molecular Weight | 236.01 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | |
| Boiling Point | 286.3 °C | [1] |
| Flash Point | 88 °C | [1] |
| Melting Point | Data not readily available in public sources. For context, the related compound 5-Iodo-2,4-dimethoxypyrimidine has a melting point of 71-75 °C. | |
| Solubility | Expected to be soluble in polar organic solvents such as Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), and alcohols. | |
| SMILES | COC1=NC=NC=C1I | [1] |
| InChI Key | Not readily available in searched sources. |
Spectroscopic Data Analysis: Identification and Characterization
While experimentally derived spectra for this compound are not widely published, its structure allows for a reliable prediction of its spectral characteristics. This theoretical analysis is vital for researchers to confirm the identity and purity of the compound after synthesis or purchase.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to be simple and highly informative.
-
H-2 (singlet): Around δ 8.5-8.7 ppm. This proton is adjacent to two electronegative nitrogen atoms, causing a significant downfield shift.
-
H-6 (singlet): Around δ 8.2-8.4 ppm. This proton is adjacent to a nitrogen atom and the carbon bearing the iodo group.
-
-OCH₃ (singlet): Around δ 4.0-4.2 ppm. A characteristic singlet integrating to three protons from the methoxy group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the electronic environment of each carbon atom.
-
C-4 (quaternary): ~170 ppm. Attached to both an oxygen and a nitrogen, this carbon will be the most downfield.
-
C-2 & C-6 (methine): ~155-160 ppm. These carbons are part of the electron-deficient aromatic system.
-
C-5 (quaternary): ~80-90 ppm. The direct attachment of the heavy iodine atom causes a significant upfield shift (the "heavy atom effect").
-
-OCH₃ (methyl): ~55 ppm. The typical region for a methoxy carbon attached to an aromatic system.
Mass Spectrometry (Expected)
Mass spectrometry is used to confirm the molecular weight and can provide structural clues from fragmentation patterns.
-
Molecular Ion Peak (M⁺): A strong peak is expected at m/z 236, corresponding to the molecular weight of the compound.[2]
-
Key Fragmentation: Common fragmentation pathways would include the loss of the methoxy group ([M-31]⁺) and the loss of the iodine atom ([M-127]⁺), providing definitive structural confirmation.[2]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the carbon-iodine bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-I bond towards oxidative addition to a Pd(0) catalyst, a key step in many coupling cycles.[3]
This compound is frequently used in:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or heteroaryl boronic acids.[4]
-
Buchwald-Hartwig Amination: To form C-N bonds with various amines.[4]
-
Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.
The ability to introduce diverse molecular fragments at the C-5 position makes this reagent exceptionally valuable for building libraries of complex molecules for drug discovery, particularly in the development of kinase inhibitors.[4][5]
Workflow: Suzuki-Miyaura Cross-Coupling
The diagram below illustrates a typical Suzuki-Miyaura reaction workflow utilizing this compound as the electrophilic partner. This reaction is fundamental to its application in medicinal chemistry.
Caption: Suzuki-Miyaura reaction workflow.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative, self-validating method for the coupling of this compound with a generic arylboronic acid.
Objective: To synthesize a 5-aryl-4-methoxypyrimidine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Base, e.g., Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Degassed 1,4-Dioxane
-
Degassed Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine solution
-
Silica gel for chromatography
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Rationale: Using a Schlenk flask and dry conditions is crucial as palladium catalysts can be sensitive to oxygen and moisture, and the organometallic intermediates are reactive.
-
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.
-
Rationale: Pd(PPh₃)₄ is a common, reliable Pd(0) source for Suzuki couplings. The phosphine ligands stabilize the palladium center throughout the catalytic cycle.[6]
-
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill it with an inert gas (Argon or Nitrogen) three times.
-
Rationale: This step removes oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) state and cause unwanted side reactions.
-
-
Solvent Addition: Under the inert atmosphere, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Rationale: A mixed solvent system is often required to dissolve both the organic-soluble halide and the more polar boronic acid/base.[7] Degassing the solvents removes dissolved oxygen.
-
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Rationale: Heating provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting this compound is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and then brine.
-
Rationale: The aqueous wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-4-methoxypyrimidine product.
Safety and Handling
As with any halogenated heterocyclic compound, this compound requires careful handling. Based on data for structurally similar compounds, the following precautions are advised:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8]
-
Exposure Routes: Avoid contact with skin and eyes. Causes skin and serious eye irritation. May cause respiratory irritation if inhaled.[8]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Ingestion: Rinse mouth and seek medical advice. Do not induce vomiting.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
References
- MySkinRecipes. (n.d.). 5-Iodo-4-methylpyrimidine.
- De Clercq, E. (2019). Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity. Molecules, 24(17), 3173.
- Organic Chemistry Resources Worldwide. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film.
- American Chemical Society. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(22), 7462–7468.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- MySkinRecipes. (n.d.). 5-Iodo-4-methylpyrimidine.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
Sources
- 1. rsc.org [rsc.org]
- 2. Buy 2-Iodo-5-methoxypyrimidine [smolecule.com]
- 3. 5-(3-hydroxy-4-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | C12H10N2O5 | CID 3895644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. synquestlabs.com [synquestlabs.com]
An In-Depth Technical Guide to 5-Iodo-4-methoxypyrimidine: Stability, Reactivity, and Synthetic Utility
Executive Summary
5-Iodo-4-methoxypyrimidine is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its value stems from the strategic placement of a highly reactive C-I bond on the electron-deficient pyrimidine core, enabling a wide range of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of its stability profile, safe handling procedures, synthesis, and detailed reactivity in key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. By offering field-proven insights, detailed experimental protocols, and mechanistic visualizations, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate in the creation of complex molecules and novel therapeutic agents.
Introduction: The Strategic Importance of this compound
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology and virology.[1][2] The strategic functionalization of this ring system is paramount for modulating biological activity, physicochemical properties, and pharmacokinetic profiles. This compound emerges as a particularly valuable intermediate due to its unique combination of features:
-
A Highly Reactive Iodo Group: The carbon-iodine bond at the 5-position is the most labile among halogens (I > Br > Cl > F), making it an excellent electrophilic partner for a wide array of cross-coupling reactions under mild conditions.[1][3]
-
An Electron-Deficient Pyrimidine Core: The inherent electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-I bond towards oxidative addition by palladium(0) catalysts, a key step in many coupling cycles.[1][4]
-
A Modulating Methoxide Group: The 4-methoxy group influences the electronic properties of the ring and can serve as a handle for further synthetic transformations or as a key pharmacophoric element.
This combination makes this compound a cornerstone for introducing diverse molecular complexity, enabling the synthesis of novel kinase inhibitors, antiviral agents, and other pharmacologically active compounds.[5][6]
Physicochemical Properties and Stability Profile
A thorough understanding of the compound's physical properties and stability is essential for its safe handling, storage, and effective use in synthesis.
Key Properties
| Property | Value | Source |
| CAS Number | 219915-13-6 | [5] |
| Molecular Formula | C₅H₅IN₂O | [5] |
| Molecular Weight | 236.01 g/mol | [5] |
| Appearance | White to off-white solid/powder | [7] |
| Boiling Point | 286.3 °C | [5] |
| Flash Point | 88 °C | [5] |
| Storage Temperature | 2-8°C, in a dry, cool, and well-ventilated place | [6][8] |
Stability and Degradation
This compound is a stable solid under recommended storage conditions. However, like many organoiodides, it can be sensitive to certain environmental factors.
-
Light Sensitivity: Prolonged exposure to light should be avoided, as this can potentially lead to the homolytic cleavage of the C-I bond, generating radical species and causing discoloration or degradation. Storage in amber vials or in the dark is recommended.
-
Thermal Stability: The compound is thermally stable for short periods at elevated temperatures typical for cross-coupling reactions. However, prolonged heating, especially in the presence of nucleophiles or bases, could lead to decomposition.
-
Hydrolytic and Oxidative Stability: While specific degradation pathway studies are not extensively published, general principles suggest that the compound is relatively stable to neutral water and atmospheric oxygen at room temperature.[9] However, strong acidic or basic conditions, especially at high temperatures, could potentially lead to hydrolysis of the methoxy group or other degradation pathways. It should be kept away from strong oxidizing agents.[8]
Safe Handling and Storage
Adherence to proper safety protocols is crucial when working with this compound.
-
Handling: Always handle in a well-ventilated fume hood.[8][10] Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid contact with skin and eyes.[8][11] Avoid the formation of dust and aerosols.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials and sources of ignition.[8][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom on a pre-iodinated pyrimidine core.[7]
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis from 4-Chloro-5-iodopyrimidine
This protocol is adapted from established literature procedures.[7]
-
Reaction Setup: To a solution of 4-chloro-5-iodopyrimidine (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere, add sodium methoxide (30% solution in methanol, 1.4 eq) dropwise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, remove the solvent in vacuo.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0-50%) to yield the product as a white solid.[7]
Reactivity Profile: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound lies in its exceptional performance in palladium-catalyzed cross-coupling reactions. The high reactivity of the C5-I bond allows for efficient bond formation under conditions that often leave less reactive C-Br or C-Cl bonds on other molecules untouched, enabling selective synthesis.[3]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl structures prevalent in pharmaceuticals.[1][2]
Causality: The reaction is favored due to the mild conditions, commercial availability of a vast array of boronic acids/esters, and high functional group tolerance. The key steps involve the oxidative addition of the palladium(0) catalyst to the highly reactive C-I bond, followed by transmetalation with the boronic acid species (activated by a base) and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.[1][12]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
4.1.1. Experimental Protocol: General Procedure for Suzuki Coupling
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[13][14]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or Toluene/H₂O).[12]
-
Reaction Execution: Heat the mixture with stirring to the desired temperature (typically 80-100 °C) for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[12]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes and conjugated enynes.[15][16] This reaction is invaluable for creating rigid scaffolds and introducing linear moieties into drug candidates.
Causality: The reaction proceeds via a dual catalytic cycle involving both palladium and copper(I).[15][17] The palladium cycle mirrors the Suzuki reaction (oxidative addition, reductive elimination). The copper(I) cocatalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile that participates in the transmetalation step with the palladium(II) intermediate. The use of a mild amine base is crucial for both deprotonating the alkyne and acting as a solvent.[17]
Caption: Dual catalytic cycles of the Sonogashira coupling.
4.2.1. Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 2-10 mol%).
-
Solvent and Reagent Addition: Add a degassed amine solvent (e.g., triethylamine or diisopropylamine) and any co-solvent (e.g., THF or DMF). Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Workup: Remove the solvent under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and efficient method for C-N bond formation.[18][19] This is particularly important in drug discovery, as the aryl amine motif is ubiquitous in bioactive molecules.[2]
Causality: This reaction enables the coupling of aryl halides with a vast range of primary and secondary amines.[18] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond. The resulting palladium(II) complex then coordinates to the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, or Cs₂CO₃) is critical for deprotonating the coordinated amine to form a palladium amido complex.[20] Reductive elimination from this intermediate furnishes the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of ligand, typically a bulky, electron-rich phosphine (e.g., XPhos, SPhos), is crucial for facilitating both the oxidative addition and the final reductive elimination step.[19]
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The Synthetic Cornerstone: A Technical Guide to 5-Iodo-4-methoxypyrimidine for Advanced Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of essential biomolecules such as the nucleobases uracil, thymine, and cytosine.[1] Its inherent biological relevance and versatile chemical functionality have made pyrimidine derivatives a cornerstone of therapeutic agent development. These compounds have found widespread application as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1] The strategic functionalization of the pyrimidine ring at its various positions (2, 4, 5, and 6) allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a privileged structure in the design of novel drugs.
This guide focuses on a specific, highly valuable pyrimidine derivative: 5-Iodo-4-methoxypyrimidine . This compound has emerged as a critical building block for the synthesis of complex, biologically active molecules. Its unique arrangement of a reactive iodine atom at the 5-position and a methoxy group at the 4-position offers a powerful handle for medicinal chemists to construct diverse molecular libraries for drug discovery programs. We will delve into the history, synthesis, and key applications of this versatile reagent, providing a comprehensive technical overview for researchers in the field.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 219915-13-6 | Internal Knowledge |
| Molecular Formula | C5H5IN2O | Internal Knowledge |
| Molecular Weight | 236.01 g/mol | Internal Knowledge |
| Appearance | White to off-white solid | Internal Knowledge |
| Purity | Typically ≥95% | Internal Knowledge |
| Storage | Store in a dark place, sealed in a dry, room temperature environment. | Internal Knowledge |
A Plausible Synthesis: The Journey to this compound
While the seminal publication detailing the first synthesis of this compound is not readily apparent in a survey of the literature, a plausible and efficient synthetic route can be constructed based on well-established pyrimidine chemistry. The logical precursor for this molecule is 4-methoxypyrimidine. The key transformation is the regioselective iodination at the C5 position.
The C5 position of the pyrimidine ring is susceptible to electrophilic substitution, particularly when activated by an electron-donating group at the C4 position, such as a methoxy group. A common and effective method for the iodination of such electron-rich heterocycles is the use of N-Iodosuccinimide (NIS).[2][3][4][5] NIS is a mild and selective iodinating agent that operates under neutral conditions, making it compatible with a wide range of functional groups.[2][3][4][5]
An alternative approach involves the use of molecular iodine in the presence of a silver salt, such as silver nitrate (AgNO₃), which acts as an electrophilic iodinating reagent.[6][7][8] This method has been shown to be effective for the iodination of pyrimidine derivatives under solvent-free, mechanochemical conditions, offering a green chemistry approach.[6][7][8]
Below is a detailed, step-by-step methodology for a proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Methoxypyrimidine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 4-methoxypyrimidine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a white to off-white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: Proposed synthetic workflow for this compound.
The Role of this compound in Medicinal Chemistry
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex, biologically active molecules. The iodine atom at the C5 position serves as a highly efficient handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of substituents at the C5 position, including aryl, heteroaryl, alkynyl, and amino groups.
This chemical versatility is of paramount importance in drug discovery, where the systematic modification of a lead compound's structure is necessary to optimize its potency, selectivity, and pharmacokinetic properties. The methoxy group at the C4 position, while less reactive, can also be a site for further functionalization, for example, through demethylation to a hydroxyl group, which can then be derivatized.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a substituted pyrimidine core that mimics the adenine ring of ATP, allowing them to bind to the ATP-binding site of the kinase and block its activity. The ability to introduce diverse substituents at the C5 position of the pyrimidine ring via cross-coupling reactions with this compound is a powerful strategy for developing potent and selective kinase inhibitors.
Application in the Synthesis of Antiviral Nucleoside Analogues
Another important application is in the synthesis of antiviral nucleoside analogues.[9] Modified pyrimidine nucleosides are a cornerstone of antiviral therapy. This compound can serve as a key starting material for the synthesis of these analogues. The iodine atom can be displaced or used in coupling reactions to introduce various functionalities that can interfere with viral replication.
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Methodological & Application
Introduction: The Pyrimidine Scaffold and the Versatility of a Key Building Block
An Application Guide to the Strategic Synthesis of Pyrimidine Derivatives Utilizing 5-Iodo-4-methoxypyrimidine
The pyrimidine ring is a foundational heterocyclic motif in the landscape of medicinal chemistry and drug discovery.[1][2][3] As an essential component of nucleobases in DNA and RNA, its structure is a privileged scaffold, frequently appearing in a vast array of therapeutic agents with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5][6] The strategic functionalization of the pyrimidine core is therefore a critical endeavor for medicinal chemists, enabling the fine-tuning of a molecule's pharmacological profile to achieve high potency and selectivity.[1][7]
Among the various precursors available for pyrimidine synthesis, this compound stands out as a particularly versatile and powerful building block. Its utility is rooted in the presence of a highly reactive carbon-iodine bond at the 5-position, which serves as an efficient handle for palladium-catalyzed cross-coupling reactions.[8] The general order of reactivity for halogens in these transformations (I > Br > Cl > F) makes iodopyrimidines the most reactive substrates, often allowing for milder reaction conditions and broader substrate scope.[8][9] This guide provides detailed protocols and technical insights into the use of this compound in three cornerstone C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Core Synthetic Strategy I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.[10] The reaction creates a C(sp²)-C(sp²) bond between an organohalide and an organoboron species, catalyzed by a palladium complex.
Principle of the Reaction
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is typically the rate-determining step and is highly favorable for iodides.[8][10]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide.[10][11]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10][11]
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2–1.5 equiv.), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0–3.0 equiv.).[10][12]
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2–5 mol%) or PdCl₂(dppf) (2–5 mol%).[9][13]
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/Ethanol/H₂O in a 4:1 to 10:1 ratio) is commonly used to dissolve both the organic reactants and the inorganic base.[10][11][13]
-
Reaction: Heat the mixture with vigorous stirring to 80–110 °C.[10][14]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[8]
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with ligand |
| Ligand (if needed) | PPh₃, SPhos, XPhos |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent System | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF/H₂O |
| Temperature | 80–110 °C |
| Equivalents (Boronic Acid) | 1.2–1.5 |
Core Synthetic Strategy II: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction is invaluable for synthesizing alkynylpyrimidines, which are important intermediates and structural motifs in various biologically active compounds.[8]
Principle of the Reaction
The Sonogashira reaction is unique in its use of a dual catalytic system, involving both palladium and copper.[15]
-
Palladium Cycle: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to the this compound.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[15]
-
Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The aryl and alkynyl groups on the palladium center reductively eliminate to yield the final product and regenerate the Pd(0) catalyst.
Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).[15]
-
Solvent and Base Addition: Add an anhydrous solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF). Then, add an amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent in some cases.[8][15][16]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.[15]
-
Reaction: The reaction can often proceed at room temperature but may require gentle heating to 50–80 °C to drive it to completion.[15][17]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst residues.[8][15]
-
Purification: Wash the filtrate with water or a saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer, concentrate, and purify the crude product via column chromatography.[8][15]
| Parameter | Typical Conditions |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | Copper(I) Iodide (CuI) |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) |
| Solvent | THF, DMF, Toluene, or neat amine |
| Temperature | Room Temperature to 80 °C |
| Equivalents (Alkyne) | 1.1–1.5 |
Core Synthetic Strategy III: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[18][19] This transformation has revolutionized medicinal chemistry by providing a general and high-yielding route to a class of compounds that were previously difficult to access.[18]
Principle of the Reaction
The catalytic cycle for the Buchwald-Hartwig amination is broadly similar to other cross-coupling reactions but with specific intermediates.
-
Oxidative Addition: A Pd(0) complex, typically stabilized by a bulky, electron-rich phosphine ligand, reacts with the this compound to form a Pd(II)-aryl intermediate.[20]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[20]
-
Reductive Elimination: This key step involves the formation of the new C-N bond, yielding the desired arylated amine product and regenerating the Pd(0) catalyst.[18][20]
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube or vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).[19][21]
-
Reagent Addition: Add the this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[21]
-
Solvent Addition: Add a degassed, anhydrous solvent such as toluene, dioxane, or THF.
-
Reaction: Heat the mixture with stirring to 80–110 °C until the starting material is fully consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Purification: Wash the filtrate with water and brine, dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
| Parameter | Typical Conditions |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Xantphos, BINAP, RuPhos, XPhos |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LHMDS |
| Solvent | Toluene, 1,4-Dioxane, THF |
| Temperature | 80–110 °C |
| Equivalents (Amine) | 1.1–1.3 |
Downstream Modifications: Nucleophilic Aromatic Substitution (SNAr)
A significant advantage of using this compound is that after functionalizing the C5 position, the methoxy group at C4 can be subsequently displaced by various nucleophiles.[7] This two-step process allows for the creation of highly diverse and complex pyrimidine derivatives. The electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), which can be further enhanced by the substituent added at C5.
Protocol: General Procedure for SNAr of the 4-Methoxy Group
-
Reaction Setup: In a sealed tube or microwave vial, dissolve the 5-substituted-4-methoxypyrimidine (1.0 equiv.) in a suitable solvent like n-butanol, dioxane, or DMF.[7]
-
Nucleophile Addition: Add the desired amine or other nucleophile (1.2–2.0 equiv.). An acid catalyst (e.g., HCl or TFA) may be added if necessary to protonate the pyrimidine ring, further activating it towards attack.[7]
-
Reaction: Heat the mixture to 100–150 °C. Microwave irradiation can significantly accelerate this reaction.[7][22]
-
Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture and purify the product directly by crystallization or column chromatography.[7]
Safety Precautions
-
Palladium catalysts, phosphine ligands, and strong bases (especially sodium tert-butoxide) are often air and/or moisture-sensitive and should be handled under an inert atmosphere.[21]
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.[15]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[21]
Conclusion
This compound is a premier building block for the synthesis of diverse pyrimidine libraries. Its high reactivity at the C5 position enables a wide range of reliable and high-yielding palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Furthermore, the potential for subsequent SNAr displacement of the 4-methoxy group provides a powerful two-axis strategy for molecular diversification. The protocols and principles outlined in this guide offer a robust foundation for researchers and drug development professionals to leverage this versatile scaffold in the creation of novel chemical entities with significant therapeutic potential.
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Application Notes & Protocols: Strategic Implementation of 5-Iodo-4-methoxypyrimidine in Suzuki-Miyaura Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Pyrimidine Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has revolutionized the construction of complex molecular architectures, particularly biaryl and heteroaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1]
Within medicinal chemistry, the pyrimidine ring is a privileged scaffold, forming the core of numerous therapeutic agents due to its structural resemblance to endogenous nucleobases.[3][4][5] This allows pyrimidine-based molecules to effectively interact with a wide array of biological targets, including protein kinases. The strategic functionalization of this ring is therefore a critical endeavor in drug discovery. 5-Iodo-4-methoxypyrimidine has emerged as a particularly valuable building block. The high reactivity of the carbon-iodine bond in the Suzuki coupling makes it an excellent electrophilic partner, while the methoxy group at the 4-position serves as a versatile handle for subsequent nucleophilic aromatic substitution reactions, enabling the rapid generation of diverse chemical libraries.[3][6]
This guide provides a detailed examination of the mechanistic principles, experimental protocols, and strategic considerations for effectively utilizing this compound in Suzuki-Miyaura coupling reactions.
Mechanistic Underpinnings of the Suzuki-Miyaura Reaction
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex, which is broadly accepted to consist of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][7]
-
Oxidative Addition: This is often the rate-determining step of the cycle.[2] A low-valent Palladium(0) species, typically generated in situ from a precatalyst, inserts into the carbon-iodine bond of this compound. This breaks the C-I bond and oxidizes the catalyst to a high-valent Palladium(II) intermediate.[1][8] The reactivity order for halides in this step is generally I > Br > OTf >> Cl.[6]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the palladium center, displacing the halide.[1][9][10]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups coupled to the palladium center (the pyrimidyl and the group from the boronic acid) are eliminated from the coordination sphere, forming the desired C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][2]
Sources
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- 10. Suzuki Coupling [organic-chemistry.org]
Buchwald-Hartwig Amination of 5-Iodo-4-methoxypyrimidine: A Detailed Application Note and Protocol
Introduction: The Strategic Importance of N-Arylpyrimidines
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of countless therapeutic agents and biologically active molecules.[1] Specifically, N-aryl- and N-heteroarylpyrimidines are privileged structures found in a multitude of pharmaceuticals, including kinase inhibitors for oncology, antiviral agents, and central nervous system drugs. The synthesis of these C-N coupled products, however, can be challenging using classical methods, which often suffer from harsh conditions and limited functional group tolerance.[2]
The advent of the Buchwald-Hartwig amination reaction marked a paradigm shift in C-N bond formation, providing a versatile and highly efficient palladium-catalyzed method for coupling amines with aryl halides.[2][3] This reaction's broad substrate scope and tolerance for diverse functional groups have made it an indispensable tool in modern drug discovery and development.[2]
This application note provides a detailed guide to the Buchwald-Hartwig amination of 5-iodo-4-methoxypyrimidine, an electron-deficient heteroaromatic substrate. We will delve into the mechanistic underpinnings of the reaction, explain the critical roles of each component, provide a robust starting protocol, and offer guidance for optimization and troubleshooting.
Mechanism and Key Experimental Parameters
A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst.
The Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the active Pd(0) catalyst.[2][4][5] Bulky, electron-rich phosphine ligands are crucial for promoting each of these steps, particularly the rate-limiting reductive elimination.[2][6][7]
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Core Reaction Components
-
The Substrate: this compound As an aryl iodide, this substrate is highly reactive in the oxidative addition step, which is often the rate-determining step for less reactive aryl chlorides or bromides.[4][8][9] The electron-deficient nature of the pyrimidine ring can sometimes pose challenges by coordinating to the palladium center, but modern ligands are designed to overcome this.[2][10] It is crucial to use a high-purity substrate, as impurities can inhibit the catalyst.
-
The Amine Coupling Partner The reaction is broadly applicable to a wide range of primary and secondary amines, including anilines, alkylamines, and heterocycles. The nucleophilicity and steric bulk of the amine will influence the reaction rate. For less reactive or sterically hindered amines, more forcing conditions or more active catalyst systems may be required.
-
The Palladium Precursor Commonly used precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladacycle precatalysts (e.g., G3 or G4 precatalysts).[9][11] Modern precatalysts are often preferred as they offer greater reliability and generate the active Pd(0) species more cleanly and efficiently, leading to more reproducible results.[11]
-
The Ligand: The Key to Success The choice of ligand is arguably the most critical parameter. For electron-deficient heterocycles like pyrimidines, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[6][12] These ligands stabilize the palladium center, promote the crucial reductive elimination step, and prevent catalyst deactivation.[2][6]
-
Recommended Ligands: XPhos, SPhos, and RuPhos are excellent starting points for this transformation due to their proven efficacy with heteroaromatic substrates.
-
-
The Base A stoichiometric amount of base is required to deprotonate the amine in the catalytic cycle.[5][13] The choice of base is a balance between reactivity and functional group compatibility.[3]
-
Strong Bases (e.g., NaOtBu, LiHMDS): These promote the highest reaction rates and are often the first choice. However, they are incompatible with base-sensitive functional groups (e.g., esters).[3][14]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer excellent functional group tolerance but may require higher temperatures or longer reaction times.[3][5][14]
-
-
The Solvent Anhydrous, degassed aprotic solvents are essential to prevent catalyst poisoning and ensure reproducibility.[14][15]
Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the Buchwald-Hartwig amination of this compound with a generic secondary amine.
Materials and Equipment
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium Precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos, if not using a precatalyst)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line
-
Standard laboratory glassware for workup and purification
-
TLC plates and/or LC-MS for reaction monitoring
Step-by-Step Methodology
Note: All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equiv).
-
Reagent Addition: Seal the vessel, evacuate, and backfill with an inert gas (repeat 3x). Through a septum, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M).
-
Amine Addition: Add the amine (1.2 equiv) via syringe.
-
Heating and Monitoring: Place the reaction vessel in a pre-heated oil bath or heating block (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench carefully with water or saturated aqueous NH₄Cl. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylpyrimidine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation and Optimization
Example Reaction Stoichiometry
| Reagent | M.W. ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| This compound | 236.01 | 1.0 | 0.5 | 118 mg |
| Morpholine | 87.12 | 1.2 | 0.6 | 52 µL |
| XPhos Pd G3 | 864.55 | 0.02 | 0.01 | 8.6 mg |
| Sodium tert-butoxide | 96.10 | 1.4 | 0.7 | 67 mg |
| Toluene | - | - | - | 5.0 mL |
Troubleshooting and Optimization Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents/solvent; Insufficient temperature. | Use a modern precatalyst[11]; Ensure reagents are pure and solvent is anhydrous/degassed[14]; Screen different ligands (e.g., SPhos, RuPhos)[12]; Increase reaction temperature in 10 °C increments. |
| Formation of Side Products | Base incompatibility; Hydrodehalogenation (replacement of -I with -H). | If the substrate is base-sensitive, switch to a weaker base like K₃PO₄ or Cs₂CO₃[3][14]; Ensure a strictly inert atmosphere to minimize hydrodehalogenation. |
| Catalyst Decomposition | Oxygen contamination; High temperature. | Improve inert atmosphere technique; Check for leaks in the setup; Try running the reaction at a lower temperature for a longer duration. |
| Inhibition by Iodide | Iodide salt byproduct can inhibit the catalyst. | Use a less polar solvent like toluene where the salt is less soluble[11][14]; Consider using the corresponding aryl bromide if available, which can sometimes be more reactive in the overall cycle.[9] |
Workflow Visualization
The entire process, from preparation to final analysis, can be visualized as a clear, sequential workflow.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly effective method for synthesizing valuable N-arylpyrimidine building blocks. Success hinges on the careful selection of a suitable catalyst system—particularly a bulky, electron-rich phosphine ligand—and the rigorous application of inert atmosphere techniques. By following the protocols and optimization strategies outlined in this guide, researchers in drug discovery and development can confidently and efficiently access a wide array of novel chemical entities for their programs.
References
- Buchwald–Hartwig amin
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Dialkylbiaryl phosphine ligands - Wikipedia. Wikipedia. [Link]
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions.
- Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions.
- Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
- Help troubleshooting a Buchwald-Hartwig amin
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Design, Synthesis and Biological Evaluation of Novel 4-(4-Methoxynaphthalen-1-yl)
- Buchwald-Hartwig Coupling. YouTube. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium c
- CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. [Link]
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- 15. reddit.com [reddit.com]
Application Notes and Protocols: 5-Iodo-4-methoxypyrimidine as a Versatile Building Block in Medicinal Chemistry
Abstract
The pyrimidine scaffold is a privileged heterocyclic motif that forms the core of numerous FDA-approved therapeutics, particularly in the realm of oncology and virology.[1][2] Its ability to engage in critical hydrogen bonding interactions, for instance with the hinge region of protein kinases, makes it a cornerstone of modern drug design. This document provides an in-depth guide to the strategic application of 5-iodo-4-methoxypyrimidine, a highly versatile and functionalized building block. We will explore its reactivity profile and provide detailed, field-proven protocols for key synthetic transformations that are central to medicinal chemistry programs, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery, the efficiency of a synthetic route and the ability to rapidly generate structural diversity are paramount. This compound emerges as a building block of significant strategic value due to its orthogonal reactivity. It possesses two key functional handles:
-
A C5-Iodo Substituent: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed oxidative addition, making the C5 position ideal for introducing a wide array of substituents via cross-coupling chemistry.[3] This position is often crucial for modulating a compound's selectivity and pharmacokinetic properties.[1]
-
A C4-Methoxy Group: The methoxy group at the C4 position can serve as a stable ether or, more strategically, as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the late-stage introduction of key pharmacophoric elements, such as amines that anchor the molecule to its biological target.
This dual functionality allows for a modular and powerful approach to library synthesis, enabling chemists to systematically explore the structure-activity relationship (SAR) around the pyrimidine core. This guide will provide the practical knowledge to leverage these features effectively.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 219915-13-6 | [4] |
| Molecular Formula | C₅H₅IN₂O | [4] |
| Molecular Weight | 236.01 g/mol | [4] |
| Boiling Point | 286.3 °C | [4] |
| SMILES | COC1=NC=NC=C1I | [4] |
Core Synthetic Transformations: A Practical Guide
The true power of this compound lies in its predictable and versatile reactivity in cornerstone organic reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of its substituents, making it an excellent substrate for the transformations detailed below.
Logical Workflow for Pyrimidine Core Elaboration
The following diagram illustrates a common synthetic strategy in medicinal chemistry, starting with this compound to build a complex, drug-like molecule. This workflow prioritizes the more robust cross-coupling reaction first, followed by a nucleophilic substitution.
Caption: A typical drug discovery workflow utilizing this compound.
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura C-C Bond Formation
This reaction is fundamental for creating biaryl or heteroaryl-pyrimidine linkages, which are common in kinase inhibitors.[5] The reaction proceeds via a palladium catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][6]
Materials:
-
This compound
-
Aryl- or Heteroarylboronic Acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), sodium carbonate (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio. The biphasic system is crucial for dissolving both the organic reagents and the inorganic base.[7]
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Note: The base (Na₂CO₃) is essential for activating the boronic acid in the transmetalation step of the catalytic cycle.[7] Pd(PPh₃)₄ is a common and effective precatalyst for this transformation. The C-I bond is significantly more reactive than C-Br or C-Cl bonds in the initial oxidative addition step, ensuring high selectivity for coupling at the C5 position.[5]
Protocol 2: Sonogashira C-C (Alkyne) Bond Formation
The Sonogashira coupling introduces an alkyne moiety, a versatile functional group that can serve as a rigid linker or be further functionalized.[8][9] The reaction uniquely employs both palladium and copper(I) co-catalysts.[8][10]
Materials:
-
This compound
-
Terminal Alkyne (1.5 equiv)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv) in anhydrous THF.
-
Reagent Addition: Add the amine base (e.g., TEA, 3.0 equiv) followed by the dropwise addition of the terminal alkyne (1.5 equiv).
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC or LC-MS. For less reactive substrates, gentle heating to 40-50 °C may be required.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.
Causality Note: The copper(I) cocatalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is the active species in the transmetalation step with the palladium complex.[9][11] The amine base serves both to neutralize the HI generated during the reaction and to facilitate the formation of the copper acetylide.[10]
Protocol 3: Buchwald-Hartwig C-N Bond Formation
This reaction is one of the most powerful methods for forming C-N bonds and is widely used to install primary or secondary amines.[12][13] The choice of a bulky, electron-rich phosphine ligand is critical for achieving high efficiency.[14]
Materials:
-
This compound
-
Primary or Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos or a suitable Buchwald ligand (e.g., XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), the phosphine ligand (0.04 equiv), and the base (NaOtBu, 1.4 equiv) to a dry reaction vessel.
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene), followed by this compound (1.0 equiv) and the amine (1.2 equiv).
-
Reaction: Seal the vessel and heat to 80-110 °C. Reaction times can vary from 2 to 24 hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the product via silica gel chromatography.
Causality Note: Strong, non-nucleophilic bases like NaOtBu are used to deprotonate the amine, facilitating its coordination to the palladium center.[13] Bulky, electron-rich phosphine ligands (Buchwald ligands) accelerate the rate-limiting reductive elimination step and stabilize the active Pd(0) catalyst, preventing catalyst decomposition and broadening the substrate scope.[14]
Protocol 4: Nucleophilic Aromatic Substitution (SNAr)
Once the C5 position is functionalized, the C4-methoxy group can be displaced by a nucleophile, typically an amine. This reaction is driven by the electron-deficient nature of the pyrimidine ring.
Materials:
-
5-Substituted-4-methoxypyrimidine
-
Desired Amine (R-NH₂) (2.0 equiv)
-
n-Butanol or Dioxane
-
Optional: Acid catalyst (e.g., HCl in dioxane)
Procedure:
-
Reaction Setup: In a sealed tube or microwave vial, dissolve the 5-substituted-4-methoxypyrimidine (1.0 equiv) in n-butanol.
-
Reagent Addition: Add the desired amine (2.0 equiv). If the amine is a weak nucleophile, a catalytic amount of acid can be added to protonate the pyrimidine ring, further activating it towards attack.
-
Reaction: Heat the reaction mixture to 120-150 °C.[1] Microwave irradiation can significantly accelerate this transformation, often reducing reaction times from hours to minutes. Monitor by LC-MS.
-
Workup: Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by crystallization or silica gel chromatography to yield the final 4-amino-5-substituted pyrimidine.
Causality Note: High temperatures are generally required to overcome the activation energy for the displacement of the methoxy group.[1] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step.
Applications in Drug Discovery
The pyrimidine core is a key feature in a vast number of kinase inhibitors, where a 4-amino substituent often forms crucial hydrogen bonds with the kinase hinge region.[1] Derivatives of this compound are therefore highly valuable for developing novel anticancer agents.[2][15] The versatility of this building block also extends to the synthesis of potential antiviral and antimicrobial agents.[2][4]
Key Transformations Diagram
The following diagram summarizes the primary coupling reactions discussed, highlighting the diverse functionalities that can be introduced at the C5 position.
Caption: Core palladium-catalyzed reactions for functionalizing this compound.
References
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Application Notes and Protocols for Cross-Coupling Reactions with 5-Iodo-4-methoxypyrimidine
Introduction: The Strategic Importance of 5-Iodo-4-methoxypyrimidine in Medicinal Chemistry
This compound is a key heterocyclic building block in modern drug discovery. Its pyrimidine core is a prevalent scaffold in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other critical interactions with biological targets. The presence of an iodine atom at the C5 position provides a highly versatile synthetic handle for the introduction of molecular complexity through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrimidine core, a crucial process in lead optimization. Furthermore, the methoxy group at the C4 position can be readily converted into a hydroxyl group or displaced by nucleophiles, offering an additional site for diversification.
This document provides detailed, field-proven protocols for three of the most powerful and widely utilized cross-coupling reactions with this compound: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The protocols are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers to not only execute these reactions but also to troubleshoot and adapt them for their specific synthetic targets.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the pyrimidine core and a wide array of aryl and heteroaryl boronic acids or esters. This reaction is particularly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acid building blocks.
Expert Insights: The "Why" Behind the Protocol
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. For an electron-deficient heterocycle like this compound, a palladium(0) species is the active catalyst. The reaction is often initiated with a stable palladium(II) precatalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is reduced in situ to Pd(0). The dppf ligand is particularly effective as it is both electron-rich, which promotes the rate-limiting oxidative addition step with the iodo-pyrimidine, and has a large bite angle, which facilitates the final reductive elimination step.
The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. An aqueous solution of a carbonate base like potassium carbonate (K₂CO₃) is often effective and economical. The water in the solvent system is not merely a solvent but actively participates in the catalytic cycle by facilitating the formation of the reactive boronate species.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
Procedure:
-
To a clean, dry reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water for a 0.1 mmol scale reaction). The mixture should be a suspension.
-
Stir the reaction mixture vigorously and heat to 90-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4-methoxypyrimidine.
Data Summary: Suzuki-Miyaura Reaction Conditions
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 90-100 | 75-95% | |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | DMF | 100 | 70-90% | |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 80-98% |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides. This reaction provides a direct route to 5-alkynyl-4-methoxypyrimidines, which are valuable intermediates for creating more complex structures or for use as bioisosteres of other functional groups.
Expert Insights: The Dual Catalyst System
A classic Sonogashira reaction employs a dual catalyst system: a palladium complex (often Pd(PPh₃)₄) and a copper(I) salt (typically CuI). The palladium catalyst undergoes a cycle similar to the Suzuki coupling (oxidative addition and reductive elimination). The copper(I) salt's role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation to the palladium center than the alkyne itself, thereby accelerating the reaction and allowing for milder conditions. A hindered amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as a base to deprotonate the alkyne and often as the solvent.
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous THF (or DMF) followed by triethylamine. The ratio of THF to TEA can be around 3:1.
-
Add the terminal alkyne (1.5 eq) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-60 °C if the reaction is sluggish. Monitor progress by TLC or LC-MS. Reactions are often complete in 1-4 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Sonogashira Reaction Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ / CuI | TEA | THF | 25-50 | 80-95% | |
| PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 60 | 75-90% | |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 70-88% |
Visualization: Sonogashira Experimental Workflow
Caption: Step-by-step workflow for a typical Sonogashira coupling experiment.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, enabling the formation of carbon-nitrogen bonds under relatively mild conditions. For this compound, this reaction is a powerful tool for introducing a diverse range of primary and secondary amines, which are common functionalities in bioactive molecules.
Expert Insights: The Critical Role of the Ligand
Success in Buchwald-Hartwig amination, especially with electron-deficient heteroaryl halides, is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands, such as Xantphos or DavePhos, are often required. These ligands promote both the oxidative addition of the palladium(0) to the C-I bond and, crucially, the final reductive elimination step that forms the C-N bond and regenerates the active catalyst. Using a less effective ligand can lead to stalling of the catalytic cycle and low yields.
A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is typically used. These bases are strong enough to deprotonate the amine nucleophile without competing in the reaction. Anhydrous, aprotic solvents like dioxane or toluene are standard to prevent unwanted side reactions.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (primary or secondary, 1.2-1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.08 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane or Toluene
-
Nitrogen or Argon source
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.08 eq), and Cs₂CO₃ (2.0 eq) to a dry reaction vessel.
-
Add the this compound (1.0 eq) and the amine (1.2-1.5 eq).
-
Add anhydrous dioxane or toluene.
-
Seal the vessel and heat to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions can take 4-24 hours.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-4-methoxypyrimidine derivative.
Data Summary: Buchwald-Hartwig Amination Conditions
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 70-90% | |
| Pd(OAc)₂ | BINAP | K₃PO₄ | Toluene | 110 | 65-85% | |
| G3-XPhos Precatalyst | XPhos | LHMDS | THF | 70 | 75-95% |
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling.
References
- Title: Preparation of pyrimidine derivatives as PI3K inhibitors.
- Title: Preparation of novel pyrimidine derivatives and their use as kinase inhibitors.
- Title: Discovery of N-(4-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)acrylamide (Ibrutinib) as a novel and potent BTK inhibitor. Source: Journal of Medicinal Chemistry, 2013, 56 (10), pp 3964–3978. URL:[Link]
- Title: Design, synthesis and biological evaluation of novel 4,5-disubstituted pyrimidine derivatives as potent antitumor agents. Source: Bioorganic & Medicinal Chemistry, 2015, 23 (17), pp 5647-5656. URL:[Link]
- Title: Preparation of pyrimidinyl-pyrido-diazepine derivatives as inhibitors of protein kinases.
Application Notes & Protocols: Synthetic Routes to Novel Heterocycles from 5-Iodo-4-methoxypyrimidine
Abstract: Pyrimidine scaffolds are foundational to numerous therapeutic agents, and their strategic functionalization is a cornerstone of modern medicinal chemistry. 5-Iodo-4-methoxypyrimidine serves as a highly versatile and reactive building block for the synthesis of diverse, novel heterocyclic structures. The electron-deficient nature of the pyrimidine ring, combined with the high reactivity of the carbon-iodine bond, makes this substrate an ideal candidate for a wide array of transition-metal-catalyzed cross-coupling reactions. This guide provides detailed protocols and expert insights into the application of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, as well as lithium-halogen exchange, to generate libraries of complex pyrimidine derivatives.
Introduction: The Strategic Value of this compound
The pyrimidine ring is a privileged heterocyclic motif present in a vast number of biologically active compounds, including kinase inhibitors, antivirals, and antibacterial agents. The ability to precisely install diverse substituents onto this core is critical for modulating pharmacological properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.
This compound is a superior starting material for several key reasons:
-
Reactivity: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, following the general reactivity trend: I > Br > Cl > F.[1][2] This allows for coupling under mild conditions, often with lower catalyst loadings and shorter reaction times.
-
Versatility: It is amenable to a multitude of C-C, C-N, and C-O bond-forming reactions, providing access to a wide chemical space.
-
Strategic Positioning: The methoxy group at the C4 position can be retained as a key pharmacophoric feature or can be later converted into a hydroxyl or other functional group, offering a secondary point for diversification.
This document serves as a practical guide for researchers, outlining robust and reproducible protocols for leveraging this key intermediate in the synthesis of novel heterocyclic compounds.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl compounds.[2][3] It involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium complex.
Causality Behind Experimental Choices:
-
Catalyst System: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used. The Pd(II) pre-catalysts are reduced in situ to Pd(0). The triphenylphosphine ligands stabilize the palladium center.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[4]
-
Solvent: A mixed solvent system, typically an organic solvent (like 1,4-dioxane or DME) and water, is used to dissolve both the organic-soluble reactants and the water-soluble inorganic base.
-
Inert Atmosphere: Palladium(0) catalysts and phosphine ligands are sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst. Therefore, degassing the solvent and maintaining an inert atmosphere (N₂ or Ar) is critical for reproducibility and high yields.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 4-methoxy-5-phenylpyrimidine.
Caption: Suzuki-Miyaura coupling workflow.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane and deionized water in a 4:1 ratio.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxy-5-phenylpyrimidine.
| Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85-95% |
| 4-Tolylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 80-90% |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75-85% |
| Table 1. Representative Suzuki-Miyaura Coupling Reactions. |
Synthesis of Arylalkynes: The Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][6] This reaction is invaluable for introducing alkyne linkers, which can be further functionalized or used to construct more complex heterocyclic systems.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The reaction typically employs a palladium(0) catalyst and a copper(I) co-catalyst (e.g., CuI).[7] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent and deprotonates the terminal alkyne to form the reactive acetylide.
-
Copper-Free Variants: To avoid the potential for alkyne homocoupling (Glaser coupling), copper-free Sonogashira protocols have been developed.[5] These often require a stronger base or different ligand systems.
Protocol 2: Sonogashira Coupling with Phenylacetylene
Objective: To synthesize 4-methoxy-5-(phenylethynyl)pyrimidine.
Caption: Simplified Sonogashira catalytic cycle.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 eq)
-
Copper(I) Iodide (CuI) (0.04 eq)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous, degassed THF and anhydrous, degassed TEA.
-
Add phenylacetylene dropwise via syringe at room temperature.
-
Stir the reaction at room temperature for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Alkyne | Pd Catalyst | Base | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | 80-90% |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPA | 85-95% |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | TEA | 75-85% |
| Table 2. Representative Sonogashira Coupling Reactions. |
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between aryl halides and amines.[8][9] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.
Causality Behind Experimental Choices:
-
Ligand is Key: The choice of phosphine ligand is critical for a successful Buchwald-Hartwig reaction. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BrettPhos) are generally required.[10] These ligands promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species.
-
Base Selection: A strong, non-nucleophilic base is needed to deprotonate the amine, forming the active amide species for coupling. Sodium tert-butoxide (NaOt-Bu) is very common and effective, but less reactive bases like K₃PO₄ or Cs₂CO₃ may be required for substrates with base-sensitive functional groups.[11]
-
Pre-catalyst: Using pre-formed palladium pre-catalysts that incorporate the bulky phosphine ligands (e.g., XPhos-Pd-G3) often leads to more reproducible results and higher activity.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
Objective: To synthesize 4-(4-methoxypyrimidin-5-yl)morpholine.
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add NaOt-Bu to an oven-dried reaction vial.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in anhydrous toluene. Add this catalyst solution to the reaction vial.
-
Add a solution of this compound in toluene.
-
Finally, add morpholine to the reaction mixture.
-
Seal the vial and heat to 100 °C with stirring for 8-24 hours. Monitor by LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography on silica gel.
| Amine | Ligand | Base | Yield (%) |
| Morpholine | XPhos | NaOt-Bu | 85-95% |
| Aniline | RuPhos | K₃PO₄ | 70-85% |
| Benzylamine | BrettPhos | LHMDS | 75-90% |
| Table 3. Representative Buchwald-Hartwig Amination Reactions. |
C-C Double Bond Formation: The Heck Reaction
The Heck reaction (or Mizoroki-Heck reaction) creates a substituted alkene by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[12][13] This reaction is a powerful tool for generating vinyl-substituted pyrimidines, which are versatile intermediates for further transformations like cyclizations.
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and inexpensive pre-catalyst. It is reduced in situ to the active Pd(0) species.
-
Ligand: While some Heck reactions can be run "ligandless" (especially with aryl iodides), the addition of phosphine ligands like PPh₃ or P(o-tol)₃ often improves yields and catalyst stability.
-
Base: A mild inorganic or organic base (e.g., K₂CO₃, Et₃N) is required to neutralize the HX generated during the catalytic cycle.[14]
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or acetonitrile are typically used to ensure the reaction can be heated sufficiently.
Protocol 4: Heck Reaction with Styrene
Objective: To synthesize 4-methoxy-5-styrylpyrimidine.
Materials:
-
This compound (1.0 eq)
-
Styrene (1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 eq)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.10 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Add anhydrous MeCN, followed by Et₃N and styrene via syringe.
-
Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and wash the organic phase with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Alkene | Ligand | Base | Yield (%) |
| Styrene | P(o-tol)₃ | Et₃N | 70-85% |
| n-Butyl acrylate | PPh₃ | K₂CO₃ | 65-80% |
| Cyclohexene | P(o-tol)₃ | Et₃N | 50-65% |
| Table 4. Representative Heck Reactions. |
Alternative Activation: Lithium-Halogen Exchange
Lithium-halogen exchange provides a powerful, palladium-free method for activating the C5 position.[15] The reaction of this compound with an organolithium reagent (typically n-BuLi or t-BuLi) at low temperature generates a highly nucleophilic 5-lithiopyrimidine intermediate. This intermediate can then be trapped with a wide variety of electrophiles.
Causality Behind Experimental Choices:
-
Reagent: n-Butyllithium or tert-butyllithium are commonly used. The exchange is very fast, often occurring in minutes at low temperatures (-78 °C).[16] The rate of exchange follows the trend I > Br > Cl.[15]
-
Low Temperature: The reaction must be performed at low temperatures (typically -78 °C) to prevent side reactions, such as decomposition of the organolithium species or attack on the solvent.
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous.
Protocol 5: Lithium-Halogen Exchange and Trapping with an Aldehyde
Objective: To synthesize (4-methoxypyrimidin-5-yl)(phenyl)methanol.
Caption: Lithium-halogen exchange and electrophilic trap.
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)
-
Benzaldehyde (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Add this compound to a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Dissolve it in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-BuLi solution dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of benzaldehyde in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Electrophile | Reagent | Product Type |
| Benzaldehyde | n-BuLi | Secondary Alcohol |
| N,N-Dimethylformamide (DMF) | t-BuLi | Aldehyde |
| Carbon Dioxide (CO₂) | n-BuLi | Carboxylic Acid |
| Chlorotrimethylsilane (TMSCl) | n-BuLi | Silylated Pyrimidine |
| Table 5. Trapping of the 5-Lithiopyrimidine Intermediate. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, along with lithium-halogen exchange, provide a robust toolkit for researchers in drug discovery and chemical biology. By understanding the principles behind each reaction and carefully controlling the experimental conditions, scientists can efficiently generate diverse libraries of substituted pyrimidines, accelerating the development of new therapeutic agents and chemical probes.
References
- Buchwald–Hartwig amination - Wikipedia.
- General reaction scheme for the Suzuki–Miyaura cross‐coupling to 5‐IdU... - ResearchGate.
- Sonogashira coupling - Wikipedia.
- Metal–halogen exchange - Wikipedia.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Heck Reaction - Organic Chemistry Portal.
- Heck reaction - Wikipedia.
- lithium halogen exchange #1 revised.
- Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Proposed reaction scheme of the Sonogashira coupling on 5IdU. - ResearchGate.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction - ACS Publications.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
- Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
- Directed nucleophilic aromatic substitution reaction - RSC Publishing.
- Recent advances of transition-metal catalyzed radical oxidative cross-couplings - PubMed.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
- Sonogashira Coupling - Organic Chemistry Portal.
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
- Sonogashira Coupling - Chemistry LibreTexts.
- 1 Lithium Halogen Exchange | PDF | Molecules | Chemical Compounds - Scribd.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI.
- 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
- Concerted Nucleophilic Aromatic Substitutions - PMC - NIH.
- Heck Reaction - Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Iodo-4-methoxypyrimidine
Welcome to the technical support center for 5-Iodo-4-methoxypyrimidine. As a key building block in medicinal chemistry and materials science, its effective use in cross-coupling reactions is critical for synthesizing novel compounds. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and optimized protocols to help you navigate challenges in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and general reactivity of this compound.
Q1: How should I store and handle this compound?
A1: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] The compound is a solid at room temperature. While generally stable, iodinated aromatic compounds can be sensitive to light and air over long periods, which may lead to discoloration and the release of trace amounts of iodine. For optimal results, use fresh material or material that has been properly stored.
Q2: What are the typical physical properties of this compound?
A2: this compound is typically a white to off-white or pale yellow solid.[2] Key physical data are summarized below.
| Property | Value | Source |
| CAS Number | 219915-13-6 | [3] |
| Molecular Formula | C₅H₅IN₂O | [3] |
| Molecular Weight | 236.01 g/mol | [3] |
| Boiling Point | 286.3 °C | [3] |
| Physical Form | Solid | [1] |
Q3: How does the reactivity of the C-I bond in this compound compare to other halopyrimidines?
A3: The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is governed primarily by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is I > Br > Cl > F.[4] This trend is inversely related to the C-X bond dissociation energy, making the oxidative addition of the palladium catalyst—often the rate-determining step—most favorable for iodides.[4] Therefore, this compound is significantly more reactive than its bromo- or chloro-analogs, allowing for reactions under milder conditions, at lower catalyst loadings, and with shorter reaction times.
Q4: How does the halogen's position on the pyrimidine ring influence its reactivity?
A4: The electron-deficient nature of the pyrimidine ring significantly activates attached halogens towards oxidative addition.[5] The general order of reactivity for halogen positions is C4(6) > C2 > C5.[4] The C4 and C6 positions are the most electron-deficient and thus most susceptible to oxidative addition. While the C5 position is the least activated electronically, the exceptional lability of the C-I bond makes this compound a highly effective substrate for cross-coupling reactions.[4]
Part 2: Troubleshooting Guides for Core Reactions
This section provides specific troubleshooting advice for common palladium-catalyzed cross-coupling reactions involving this compound.
Troubleshooting Workflow
Before diving into specific reactions, consider this general workflow when a reaction fails or provides a low yield. This systematic approach can help isolate the problematic variable.
Caption: A systematic workflow for troubleshooting challenging cross-coupling reactions.
A. Suzuki-Miyaura Coupling
Q5: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the likely causes?
A5: Low yields in Suzuki couplings can stem from several factors. Here’s a breakdown of common culprits and solutions:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. Ensure your palladium source is active. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ. If you suspect catalyst deactivation, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[6] Oxygen can deactivate the catalyst; ensure your solvents are properly degassed and the reaction is run under a strict inert atmosphere (argon or nitrogen).[6][7]
-
Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[8]
-
Solubility: If using an inorganic base like K₂CO₃ or K₃PO₄, ensure it is finely powdered and that a water co-solvent is used to facilitate its reaction. Anhydrous couplings with K₃PO₄ may require a few equivalents of water to function properly.[9]
-
Strength: For less reactive boronic acids, a stronger base like K₃PO₄ may be more effective than K₂CO₃.[10]
-
-
Boronic Acid Decomposition (Protodeboronation): Boronic acids can degrade, especially at high temperatures or in the presence of water, leading to the formation of an Ar-H byproduct instead of the desired coupled product.[11]
Q6: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A6: Homocoupling (Glaser-type reaction) is often promoted by the presence of oxygen.
-
Rigorous Degassing: This is the most critical factor. Use a freeze-pump-thaw technique for solvents (at least three cycles) or bubble argon through the solvent for 20-30 minutes.[6] Ensure all reagents are added under a positive pressure of inert gas.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. While Pd(PPh₃)₄ is a good starting point, if issues persist, switching to a catalyst with a different ligand, such as Pd(dppf)Cl₂, may be beneficial.[10]
B. Sonogashira Coupling
Q7: My Sonogashira reaction is sluggish and incomplete. How can I improve the reaction rate and conversion?
A7: A stalled Sonogashira reaction often points to issues with the catalytic cycle or reagents.
-
Copper Co-catalyst: The Sonogashira reaction typically requires a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[12] Ensure your CuI is fresh and not oxidized (it should be off-white, not green or brown).
-
Base Selection: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential.[4][12] It serves to deprotonate the terminal alkyne and neutralize the HX generated during the reaction. Ensure at least 2-3 equivalents are used.
-
Solvent Choice: Anhydrous solvents like THF or DMF are commonly used.[4][12] The presence of water can interfere with the reaction. Ensure solvents are properly dried before use.
-
Temperature: While many Sonogashira couplings proceed at room temperature, especially with a reactive substrate like an iodopyrimidine, gentle heating (50-80 °C) can often drive the reaction to completion.[4][13]
C. Buchwald-Hartwig Amination
Q8: I am struggling to couple a primary amine with this compound using Buchwald-Hartwig amination. What are the key parameters to optimize?
A8: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the ligand, base, and solvent.[14]
-
Ligand is Critical: Simple phosphine ligands like PPh₃ are often ineffective. The key to modern Buchwald-Hartwig amination is the use of bulky, electron-rich biarylphosphine ligands.[14] These ligands promote both the oxidative addition and the crucial C-N reductive elimination step.[15]
-
Recommended Ligands: Start with well-established ligands like Xantphos, BINAP, or RuPhos.[14] The optimal choice can depend on the amine's steric and electronic properties.
-
Pre-catalysts: Using pre-catalysts where the ligand is already coordinated to the palladium (e.g., XPhos Pd G4) can improve reproducibility and efficiency.[16]
-
-
Base Choice and Strength: A strong, non-nucleophilic base is required.
-
Common Bases: Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices. Cs₂CO₃ is a milder option that can be effective in some cases.[17]
-
Caution: The base is often hygroscopic. Use freshly opened bottles or dry the base before use.
-
-
Ammonia Equivalents: Coupling ammonia directly is extremely challenging due to its strong binding to palladium.[15] If your goal is to install a primary -NH₂ group, it is often more effective to use an ammonia equivalent, such as benzophenone imine, followed by hydrolysis.[15]
Part 3: Experimental Protocols
The following protocols provide robust starting points for the functionalization of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an arylboronic acid with this compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Recommended Starting Conditions
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable starting point for C-I couplings.[6] Pd(dppf)Cl₂ is often highly effective for heteroaromatic substrates.[10] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is widely used and effective.[16] K₃PO₄ is stronger and can prevent side reactions like protodeboronation.[8][10] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O | A mixed aqueous system is standard to dissolve the inorganic base.[6][7] The choice of organic solvent can influence reaction rates. |
| Temperature | 80 - 100 °C | Sufficient to drive most couplings to completion. The high reactivity of the C-I bond may allow for lower temperatures. |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent catalyst deactivation and homocoupling.[7] |
Protocol 2: Sonogashira Coupling
This protocol provides a general method for coupling a terminal alkyne.
Recommended Starting Conditions
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A common and effective precatalyst for Sonogashira reactions. |
| Copper Co-catalyst | Copper(I) Iodide (CuI) (4-10 mol%) | Essential for the formation of the copper acetylide intermediate.[12] |
| Base | Triethylamine (TEA) or DIPEA (2-3 equivalents) | Serves as both the base and often as a co-solvent.[4][12] |
| Solvent System | Anhydrous THF or DMF | Anhydrous conditions are preferred.[4][12] |
| Temperature | Room Temperature to 60 °C | The reaction can often be initiated at room temperature and gently heated if necessary to achieve full conversion.[4] |
Procedure Outline:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[12]
-
Add anhydrous THF and the amine base (e.g., TEA, 3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Stir at room temperature and monitor by TLC. If the reaction is sluggish, heat to 50-60 °C.
-
Upon completion, filter the reaction mixture through a pad of celite, rinse with an organic solvent (e.g., ethyl acetate), and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
References
- Luo, Y., & Grogan, M. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(11), 3863–3867. [Link]
- Kim, S. K., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]
- MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]
- Frank, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 253-260. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Iodination.
- Semantic Scholar. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
- ResearchGate. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine....
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5585. [Link]
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
- MySkinRecipes. (n.d.). 5-Iodo-4-methylpyrimidine.
- Google Patents. (2014). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
- PubMed. (1977). Iodination-deiodination. A Radiochemical Method for Detection of Structure and Changes in Structure in RNA. Biochimica et Biophysica Acta, 475(2), 337-351. [Link]
Sources
- 1. 2-Iodo-4-methoxypyrimidine | 262353-35-5 [sigmaaldrich.com]
- 2. leapchem.com [leapchem.com]
- 3. This compound | 219915-13-6 | UIA91513 [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DSpace [repository.kaust.edu.sa]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Purification of 5-Iodo-4-methoxypyrimidine
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for 5-Iodo-4-methoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors and nucleoside analogues through cross-coupling reactions, its purity is paramount for the success of subsequent steps.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific purification challenges encountered during and after the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture is a dark brown/purple color after synthesis. Is this normal, and how do I remove the color?
A: This is a common observation. The discoloration is often due to the presence of molecular iodine (I₂), which can form from the decomposition of the iodo-pyrimidine, especially if the reaction is exposed to light or excessive heat.
Causality: Iodo-heterocycles can be labile under certain conditions. The C-I bond can cleave, leading to radical species that can dimerize to form I₂. This is exacerbated by residual acidic or basic catalysts from the preceding step.
Troubleshooting:
-
Quench with a Reducing Agent: During your aqueous workup, include a wash with a 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[3] These reagents will reduce the elemental iodine to colorless iodide ions (I⁻), which are water-soluble and will be removed in the aqueous layer.
-
Minimize Light Exposure: Protect your reaction from direct light by wrapping the flask in aluminum foil, especially during prolonged heating.
-
Temperature Control: Avoid excessive temperatures during the reaction and workup. Overheating can accelerate decomposition.[4]
Q2: I have a persistent impurity with a similar Rf to my product on the TLC plate. What could it be and how do I separate it?
A: The most likely culprits for a closely-eluting impurity are either unreacted starting material (e.g., 4-chloro-5-iodopyrimidine) or a deiodinated side product (4-methoxypyrimidine).
Causality:
-
Incomplete Reaction: If the synthesis, for instance, is a nucleophilic substitution of 4-chloro-5-iodopyrimidine with sodium methoxide, insufficient reaction time or temperature will leave starting material.[5]
-
Deiodination: The C-I bond can be reductively cleaved, particularly if trace metals (like palladium from a previous step) or certain reagents are present. This process, known as deiodination, replaces the iodine atom with hydrogen.[6]
Troubleshooting:
-
Optimize Chromatography: This is the most direct approach. See the Troubleshooting Guide: Column Chromatography below for a detailed protocol and solvent system recommendations. The key is to use a shallow solvent gradient and high-resolution silica.
-
Reaction Monitoring: Ensure the reaction goes to completion by TLC or LC-MS analysis before initiating workup.
-
Recrystallization: If your product is solid, a carefully chosen recrystallization solvent system can selectively precipitate the desired product, leaving impurities in the mother liquor.
Q3: My post-column product is a clear oil, but it solidifies into an off-white solid with a lower-than-expected melting point. Why?
A: This suggests the presence of a low-melting impurity that co-eluted with your product. A likely candidate is the deiodinated version, 4-methoxypyrimidine. While chromatography can separate them, a significant excess of one can lead to apparent co-elution. The presence of residual solvent can also lower the melting point.
Troubleshooting:
-
Analytical Purity Check: Before pooling fractions from your column, run a high-resolution TLC or LC-MS on the key fractions to ensure baseline separation.
-
Drying: Ensure your product is completely free of solvent by drying under high vacuum for several hours.
-
Re-purification: If the impurity is confirmed, a second purification step is necessary. If chromatography failed, attempt recrystallization or a short plug of silica with a very non-polar eluent.
Troubleshooting Guides & Protocols
Guide 1: Optimizing Column Chromatography
Column chromatography is the most common method for purifying this compound. However, the compound's sensitivity requires careful execution.
Protocol: Flash Column Chromatography
-
Silica Gel Selection: Use a high-quality silica gel (40-63 µm particle size).
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, most non-polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). This prevents heat generation upon solvent addition, which can degrade the product.
-
Column Packing: Pack the column with the slurry to ensure a homogenous stationary phase, avoiding cracks.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Acetone). Add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This technique provides superior resolution.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and load it directly onto the column.
-
-
Elution: Start with a non-polar solvent system and gradually increase polarity. Monitor the elution using a TLC plate.
Data Presentation: Recommended Solvent Systems
| System Components | Ratio (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 95:5 to 80:20 | Excellent for separating non-polar impurities like starting materials or deiodinated byproducts. |
| Dichloromethane / Methanol | 100:0 to 98:2 | Useful if the product has lower solubility in Hexane/EtOAc systems. Use with caution as DCM can be acidic. |
| Toluene / Ethyl Acetate | 90:10 to 70:30 | An alternative non-polar system that can sometimes provide different selectivity compared to hexanes. |
Visualization: Impurity Elution Profile
The following diagram illustrates the typical elution order of the product and related impurities from a normal-phase silica column.
Caption: Fig 2. Decision tree for purification strategy.
References
- BenchChem Technical Support. (2025). Synthesis of 4-methoxypyrimidin-5-ol. BenchChem.
- Google Patents. (2014). CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine.
- Semantic Scholar. (2019). Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity.
- Kohrle, J. (2000).
- LeapChem. 2-Iodo-4-methoxypyrimidine丨CAS 262353-35-5.
- Biosynth. This compound | 219915-13-6.
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
- Google Patents. (2013). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
Sources
- 1. leapchem.com [leapchem.com]
- 2. This compound | 219915-13-6 | UIA91513 [biosynth.com]
- 3. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Biochemical mechanisms of thyroid hormone deiodination - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions and byproducts with 5-Iodo-4-methoxypyrimidine
Welcome to the technical support resource for 5-Iodo-4-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the nuances of working with this versatile building block.
General Stability and Handling
FAQ: What are the best practices for storing and handling this compound?
Answer: this compound, like many aryl iodides, should be handled with care to ensure its integrity. While generally stable, prolonged exposure to light and air can lead to gradual decomposition.
-
Storage: Store the compound in a tightly sealed, amber-colored vial at 2-8°C.[1] The use of an inert atmosphere (Argon or Nitrogen) for long-term storage is recommended to prevent oxidative degradation.
-
Handling: When weighing and transferring the reagent, minimize its exposure to ambient light and moisture. For sensitive reactions, it is advisable to handle the compound in a glovebox.
Common Side Reactions & Byproducts in Cross-Coupling Chemistry
This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring makes the carbon-iodine bond highly susceptible to oxidative addition, which is the key activation step. However, this reactivity can also lead to several common side reactions.
Diagram: Competing Reaction Pathways
Below is a diagram illustrating the desired cross-coupling pathway versus the most common off-target reactions.
Caption: A troubleshooting guide for common Suzuki coupling side reactions.
Troubleshooting Protocol: Minimizing Protodeboronation
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are significantly more stable than the corresponding boronic acids and are less prone to protodeboronation. [2]They act as a "slow release" source of the active boron species under the reaction conditions.
-
Optimize the Base: Avoid strong hydroxide bases. Use weaker or non-aqueous bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF). [2]3. Anhydrous Conditions: While a small amount of water can sometimes be beneficial, excess water promotes protodeboronation. Ensure your solvents are dry.
-
Increase Reaction Rate: Use a more active catalyst system (e.g., a more electron-rich and bulky phosphine ligand) to ensure the desired cross-coupling outcompetes the decomposition of the boronic acid. [2]
Buchwald-Hartwig Amination
FAQ: In my Buchwald-Hartwig amination, I see a lot of dehalogenated starting material. Is this the same as in Suzuki coupling?
Answer: Yes, dehalogenation is also a significant side reaction in Buchwald-Hartwig aminations. [3]The mechanism can be similar, involving a hydride source. Additionally, a pathway specific to this reaction can occur: after formation of the Ar-Pd(II)-NR₂ intermediate, an unproductive beta-hydride elimination can take place if the amine has a β-hydrogen, leading to the dehalogenated pyrimidine and an imine or enamine byproduct. [3] Troubleshooting Steps:
-
Ligand Choice: Use sterically hindered, bulky biarylphosphine ligands (e.g., XPhos, RuPhos). These ligands promote the final reductive elimination step to form the C-N bond, making it faster than competing side reactions like beta-hydride elimination. [4][5]* Base Selection: A strong, non-nucleophilic base like NaOt-Bu or LiHMDS is often required. [4]However, the choice is critical and substrate-dependent. If dehalogenation is severe, screening different bases is recommended.
-
Temperature: As with other couplings, use the minimum temperature required for the reaction to proceed.
Sonogashira Coupling
FAQ: My Sonogashira reaction yields are low, and I isolate a large amount of a dimer of my alkyne. How can I improve the selectivity?
Answer: The dimerization of your terminal alkyne is known as Glaser or Hay homocoupling , a very common and often dominant side reaction in Sonogashira couplings. [6][7] Causality:
-
Copper Co-catalyst and Oxygen: The traditional Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI). In the presence of oxygen, this copper salt can efficiently catalyze the oxidative homocoupling of the alkyne. [6][7]* Amine Base: The amine base used in the reaction can also promote this side reaction.
Troubleshooting Protocol: Suppressing Alkyne Homocoupling
-
Copper-Free Conditions: The most effective method is to run the reaction without the copper co-catalyst. Copper-free Sonogashira protocols often require a higher catalyst loading or more specialized ligands but completely eliminate the primary pathway for Glaser coupling.
-
Rigorous Degassing: If using copper, it is absolutely critical to exclude oxygen from the reaction mixture. Use a robust degassing method like freeze-pump-thaw cycles.
-
Choice of Base and Solvent: The choice of amine base and solvent can influence the rate of homocoupling. Screening different amines (e.g., diisopropylamine vs. triethylamine) may be beneficial.
-
Slow Addition: In some cases, the slow addition of the terminal alkyne to the reaction mixture via syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.
Troubleshooting Summary Table
| Observed Problem | Potential Cause(s) | Recommended Solutions |
| Dehalogenation | Hydride source (solvent, base), high temperature. [8][9] | Use anhydrous aprotic solvents; switch to non-hydride donating base (K₃PO₄, Cs₂CO₃); lower reaction temperature. |
| Homocoupling (Pyrimidine) | Presence of oxygen; Pd(II) precatalyst issues. [8][10] | Rigorously degas all reagents and solvents; use a Pd(0) source; optimize catalyst loading. |
| Protodeboronation (Suzuki) | Excess water; strong/aqueous base; high temperature. [2] | Use boronic esters (Bpin, MIDA); use anhydrous conditions; switch to weaker/non-aqueous base (K₃PO₄, CsF). |
| Alkyne Homocoupling (Sonogashira) | Copper(I) co-catalyst and oxygen. [6][7] | Use a copper-free protocol; rigorously degas the reaction mixture; consider slow addition of the alkyne. |
| No Reaction / Low Conversion | Inactive catalyst; low temperature; incorrect ligand/base combination. | Use a more active ligand (e.g., bulky biarylphosphine); increase temperature incrementally; screen different bases. |
Experimental Protocol: General Procedure for a Robust Suzuki-Miyaura Cross-Coupling
This protocol incorporates best practices to minimize common side reactions.
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Arylboronic Pinacol Ester (1.2 - 1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂ or a Pd/biarylphosphine precatalyst, 1-3 mol%)
-
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, arylboronic pinacol ester, K₃PO₄, and the palladium catalyst. [2] * Seal the flask with a septum.
-
Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. [2]3. Solvent Addition:
-
Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. The solvent should have been previously sparged with Argon for at least 30 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. [2] * Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition-Metal-Free Basic Conditions. The Journal of Organic Chemistry. [Link]
- The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions.
- Convenient Method for Dehalogenation of Aryl Halides. Taylor & Francis Online. [Link]
- Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals.
- Catalytic Dehalogenation of Aryl Halides via Excited State Electron Transfer from the Co(I) State of B 12 Complex. Oxford Academic. [Link]
- Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products.
- Homocouplings of aryl halides in water. Reaction conditions.
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. [Link]
- Palladium-catalyzed homocoupling and cross-coupling reactions of aryl halides in poly(ethylene glycol). PubMed. [Link]
- Recent Approaches to the Synthesis of Pyrimidine Derivatives.
- 5-Iodo-2,4-dimethoxypyrimidine. PubChem. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Sonogashira Coupling Reaction with Diminished Homocoupling.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Synthesis of Pyrimidine and Its Deriv
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
- What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange. [Link]
- Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component.
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Royal Society of Chemistry. [Link]
- Synthesis, reactions, and applications of pyrimidine deriv
- Recent Advances in Sonogashira Reactions.
- 5-Iodo-4-methylpyrimidine. MySkinRecipes. [Link]
- Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. PubMed. [Link]
- General reaction scheme for the Suzuki–Miyaura cross‐coupling to 5‐IdU.
- Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity. Semantic Scholar. [Link]
- One-pot Double Suzuki Couplings of Dichloropyrimidines.
Sources
- 1. 5-Iodo-4-methylpyrimidine [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: 5-Iodo-4-methoxypyrimidine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for improving the yield and purity of cross-coupling reactions involving 5-iodo-4-methoxypyrimidine. The electron-deficient nature of the pyrimidine ring, combined with the specific electronic effects of the methoxy and iodo substituents, presents unique challenges that require careful optimization.[1][2] This document synthesizes mechanistic understanding with practical, field-proven protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction has stalled or resulted in a very low yield. What are the primary causes and how can I fix it?
Low conversion is a multifaceted issue often rooted in catalyst deactivation, suboptimal reaction conditions, or competing side reactions. Let's diagnose the problem systematically.
Causality First: The Challenge of Electron-Deficient Heterocycles
The this compound substrate is an electron-deficient heteroaryl halide. The pyrimidine nitrogen atoms can act as ligands, coordinating to the palladium center and inhibiting catalytic activity.[3][4] This makes the choice of catalyst, ligand, and base particularly critical compared to simpler aryl halide couplings.
Troubleshooting Workflow:
// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Analyze Crude Reaction:\nIs Starting Material (SM)\nConsumed? (TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; sm_present [label="Significant SM Remains", fillcolor="#F1F3F4", fontcolor="#202124"]; sm_consumed [label="SM is Consumed", fillcolor="#F1F3F4", fontcolor="#202124"];
// SM Present Path catalyst_issue [label="Problem: Inefficient Catalysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_catalyst [label="Solution:\n1. Use Fresh Catalyst/Ligand.\n2. Screen Ligands (e.g., Buchwald type).\n3. Ensure Anhydrous/Inert Conditions.\n4. Check Base Solubility & Strength.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// SM Consumed Path byproduct_issue [label="Problem: Dominant Side Reaction(s)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_byproducts [label="Identify Byproducts (LC-MS/NMR):\n- Mass = Ar-H (Dehalogenation)?\n- Mass = Boronic Acid Dimer?", fillcolor="#FBBC05", fontcolor="#202124"]; dehalogenation [label="Dehalogenation Confirmed", fillcolor="#F1F3F4", fontcolor="#202124"]; homocoupling [label="Homocoupling Confirmed", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_dehalogenation [label="Solution:\n1. Use Milder Base (K₃PO₄, CsF).\n2. Lower Reaction Temperature.\n3. Use Bromide/Chloride if possible.\n4. Screen Ligands.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_homocoupling [label="Solution:\n1. Rigorously Degas Solvents.\n2. Use a Pd(0) Pre-catalyst.\n3. Adjust Stoichiometry.", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_sm; check_sm -> sm_present [label=" No"]; check_sm -> sm_consumed [label=" Yes"]; sm_present -> catalyst_issue; catalyst_issue -> solution_catalyst; sm_consumed -> byproduct_issue; byproduct_issue -> check_byproducts; check_byproducts -> dehalogenation; check_byproducts -> homocoupling; dehalogenation -> solution_dehalogenation; homocoupling -> solution_homocoupling; } enddot Caption: Troubleshooting logic for low-yield Suzuki coupling reactions.
Recommended Actions & Protocols:
-
Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[5] Electron-rich, bulky phosphine ligands (Buchwald ligands like SPhos, XPhos) are often superior as they promote the rate-limiting oxidative addition and reductive elimination steps while preventing catalyst inhibition.[3][4]
-
Base Selection: The base is not just a proton scavenger; it activates the boronic acid. However, strong bases can promote side reactions.[6] For this substrate, inorganic bases are generally preferred. If you see low yield with a base like Na₂CO₃, consider switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃.[6][7]
-
Solvent System: The solvent impacts reagent solubility and catalyst stability.[8][9] A mixture of an organic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O) is common, as water helps dissolve the inorganic base. Ensure all solvents, especially aprotic ones, are thoroughly degassed to prevent catalyst oxidation.[7][10]
Optimized Starting Protocol: Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equiv. |
| Boronic Acid/Ester | Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 equiv. |
| Catalyst | XPhos Pd G3 | 1-2 mol% |
| Ligand | (Included in G3 precatalyst) | N/A |
| Base | K₃PO₄ (potassium phosphate) | 2.0 - 3.0 equiv. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Degassed |
| Temperature | 80 - 100 °C | Monitor by TLC/LC-MS |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.[10]
-
Under a positive pressure of inert gas, add the degassed solvent mixture followed by the XPhos Pd G3 precatalyst.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress every 1-2 hours using TLC or LC-MS.[11]
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify via column chromatography.[7]
Q2: I'm observing a significant byproduct with a mass corresponding to the starting material minus iodine (hydro-dehalogenation). How can I prevent this?
Hydro-dehalogenation (or protodeiodination) is a very common side reaction for reactive heteroaryl iodides.[3][12] It occurs when a palladium-hydride (Pd-H) species is formed, which then reductively eliminates with the pyrimidine ring to produce 4-methoxypyrimidine.[3]
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; ArI [label="5-Iodo-4-methoxy-\npyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdI [label="Ar-Pd(II)-I(L₂)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Desired Path Transmetal [label="Transmetalation\n(with Boronic Acid)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArPdAr [label="Ar-Pd(II)-Ar'(L₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Desired Product\n(Ar-Ar')", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Reaction Path HydrideSource [label="Hydride Source\n(Base, H₂O, Solvent)", shape=box, style="dashed", color="#5F6368"]; PdH_Formation [label="Pd-H Formation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArPdH [label="Ar-Pd(II)-H(L₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim_H [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="Dehalogenated Byproduct\n(Ar-H)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Pd0 -> OxAdd; ArI -> OxAdd; OxAdd -> ArPdI;
ArPdI -> Transmetal [label=" Desired\n Pathway"]; Transmetal -> ArPdAr; ArPdAr -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\n Regenerated"];
ArPdI -> PdH_Formation [label=" Undesired\n Pathway", style=dashed, color="#EA4335"]; HydrideSource -> PdH_Formation [style=dashed, color="#EA4335"]; PdH_Formation -> ArPdH; ArPdH -> RedElim_H; RedElim_H -> Byproduct; RedElim_H -> Pd0 [style=dashed, color="#EA4335"]; } enddot Caption: Competing pathways: Suzuki coupling vs. Dehalogenation.
Mitigation Strategies:
-
Choice of Base: Stronger bases and higher temperatures can accelerate the formation of Pd-H species.[6] If dehalogenation is severe with K₃PO₄, consider switching to a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).
-
Temperature Control: Run the reaction at the lowest temperature that still allows for reasonable conversion rates. Start at 80 °C and only increase if the reaction is sluggish.
-
Reactant Purity: Ensure solvents and reagents are free of impurities that could act as hydride sources. While some water is often required, using rigorously dried organic solvents is still good practice.[3]
-
Consider a Less Reactive Halide: If feasible for your synthetic route, the corresponding 5-bromo or 5-chloropyrimidine would be less susceptible to dehalogenation, though they will require more active catalytic systems to achieve coupling.[3][12]
Q3: My Sonogashira coupling is failing. What conditions are optimal for this substrate?
Sonogashira coupling involves a dual palladium/copper catalytic system (or a copper-free variant) and is sensitive to different parameters than Suzuki coupling.[13][14]
Key Optimization Points:
-
Catalyst System: A combination of a Pd(II) source like PdCl₂(PPh₃)₂ and a copper(I) source like CuI is standard.[14] For copper-free conditions, which can prevent alkyne homocoupling (Glaser coupling), a more active palladium catalyst is required.[15][16]
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential. It acts as both the base and often as a solvent.[14][17]
-
Solvent: Anhydrous, deoxygenated solvents are critical. THF or DMF are commonly used.[13]
-
Inert Atmosphere: Oxygen promotes the homocoupling of the terminal alkyne, a major side reaction. Maintaining a strict inert atmosphere is paramount.[16]
Recommended Protocol: Sonogashira Coupling
| Parameter | Recommendation | Rationale |
| Aryl Halide | This compound | 1.0 equiv. |
| Terminal Alkyne | Your coupling partner | 1.2 equiv. |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 2-5 mol% |
| Cu Co-catalyst | CuI (Copper(I) Iodide) | 5-10 mol% |
| Base | Triethylamine (TEA) | 3.0 equiv. (or as solvent) |
| Solvent | THF or DMF (Anhydrous) | Degassed |
| Temperature | RT to 60 °C | Start low and gently heat if needed |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with Argon/Nitrogen (3-5 cycles).
-
Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine base and the terminal alkyne.
-
Stir at room temperature and monitor by TLC/LC-MS. If the reaction is slow, gently warm to 50-60 °C.[13]
-
Upon completion, dilute with ethyl acetate and wash with saturated NH₄Cl solution, water, and brine to remove the copper salts and amine base.[13] Dry, concentrate, and purify.
Frequently Asked Questions (FAQs)
Q: Which cross-coupling reaction is best for my needs: Suzuki, Sonogashira, or Buchwald-Hartwig? A: The choice depends entirely on the bond you wish to form.
-
Suzuki-Miyaura: For forming Carbon-Carbon (Aryl-Aryl) bonds. It is highly versatile and tolerant of many functional groups.[13]
-
Sonogashira: For forming Carbon-Carbon (Aryl-Alkyne) bonds. This is the premier method for introducing alkynyl moieties.[13][17]
-
Buchwald-Hartwig Amination: For forming Carbon-Nitrogen bonds. This is the method of choice for coupling amines, amides, or other N-nucleophiles.[13]
Q: Can I use microwave irradiation to speed up these reactions? A: Yes, absolutely. Microwave-assisted synthesis is an excellent technique for pyrimidine couplings, often leading to drastically reduced reaction times (minutes vs. hours) and improved yields.[1][18] The general protocols provided above can be adapted for microwave vials, but it is crucial to start with lower temperatures and shorter times to avoid decomposition. A typical starting point would be 15 minutes at 100-120 °C.[1]
Q: My purification is difficult due to byproducts with similar polarity. Any suggestions? A: This usually indicates that optimization is needed to prevent byproduct formation in the first place (see Troubleshooting section). However, if you must purify a difficult mixture:
-
Chromatography: Try a different solvent system with lower or higher polarity gradients. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can improve separation.
-
Acid/Base Wash: If your product has a different pKa than the impurity (e.g., your product is basic but the byproduct is neutral), an acid/base liquid-liquid extraction can be an effective purification step before chromatography.
-
Recrystallization: If your product is a solid, recrystallization is a powerful technique for removing small amounts of impurities.
Q: How does the 4-methoxy group affect the reactivity of the pyrimidine ring? A: The 4-methoxy group is an electron-donating group. While the pyrimidine ring itself is strongly electron-deficient, the methoxy group slightly reduces this deficiency. This can make the oxidative addition step slightly slower compared to a pyrimidine with only electron-withdrawing groups. However, its primary role is often as a synthetic handle or a key pharmacophore in the final molecule. It is generally stable under most coupling conditions but can be susceptible to hydrolysis to the corresponding pyrimidinone under strongly acidic conditions, which should be avoided during workup.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025).
- BenchChem. (2025).
- Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.
- BenchChem. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis.
- Scarpelli, R., et al. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. 26th Annual Green Chemistry & Engineering Conference Posters.
- BenchChem. (2025).
- BenchChem. (2025).
- Janczuk, A. J., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- BenchChem. (2025).
- Smith, C. J., et al. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
- El-Batta, A. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- Reddit user discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
- BenchChem. (2025). Impact of base selection on the outcome of 5-Iodofuran-2-amine reactions.
- Smith, C. J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, RSC Publishing. [Link]
- Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
- BenchChem. (2025).
- Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- ResearchGate. (2025).
- Giorgio, M. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Semantic Scholar. (2009).
- Hocek, M., & Dvořáková, H. (2010).
- Lentz, C. S., et al. (2021). Multiplexed CuAAC Suzuki–Miyaura Labeling for Tandem Activity-Based Chemoproteomic Profiling.
- ResearchGate. (n.d.). Tailoring metal complexes with N-heterocyclic carbene ligands using Electron-Withdrawing Groups: Impact on catalytic activity and property development. [Link]
- SWAYAM Prabha IIT Madras Channels. (2021).
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?[Link]
- ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
- Checkwitch, K. R., et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [No Source Found].
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Morressier. (2022).
- Watterson, S. H., et al. (2003). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [No Source Found].
- Taleb, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted pyrazolo[1,5- a ]pyrimidines. RSC Advances. [Link]
- Víg, M., et al. (2022).
- ResearchGate. (2021).
- Jassal, K., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mdpi.com [mdpi.com]
- 17. DSpace [repository.kaust.edu.sa]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Technical Support Center: Synthesis of 5-Iodo-4-methoxypyrimidine
Welcome to the technical support guide for the synthesis of 5-Iodo-4-methoxypyrimidine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic building block. Our goal is to provide practical, experience-driven advice to help you navigate potential pitfalls and optimize your synthetic outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section details specific problems that may arise during the synthesis of this compound and offers step-by-step guidance for their resolution.
Issue 1: Low or No Product Yield
Question: I performed the iodination of 4-methoxypyrimidine using N-Iodosuccinimide (NIS), but my yield is significantly lower than expected, or I've isolated no product at all. What could be the cause?
Answer: Low or no yield in this electrophilic iodination reaction can stem from several factors, primarily related to reagent quality, reaction conditions, and the stability of the starting material.
Potential Causes & Solutions:
-
Degradation of N-Iodosuccinimide (NIS): NIS is light-sensitive and can decompose over time, leading to reduced reactivity.[1]
-
Solution: Always use freshly opened or properly stored NIS. It should be a white to slightly yellow crystalline powder.[1] If you suspect degradation, consider purchasing a new batch. Store NIS in a dark, cool, and dry place.
-
-
Inadequate Activation of NIS: For electron-deficient heterocycles like pyrimidines, NIS often requires an acid catalyst for efficient iodination.[2]
-
Solution: The addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or sulfuric acid, can significantly enhance the electrophilicity of the iodine.[2] However, be cautious with the amount of acid, as excessive acidity can lead to side reactions.
-
-
Hydrolysis of the Starting Material: 4-Methoxypyrimidine can be susceptible to hydrolysis, especially under acidic conditions, which can be exacerbated by the presence of water in the reaction mixture.[3][4]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If an acid catalyst is used, minimize the reaction time and temperature to prevent significant hydrolysis of the methoxy group.
-
-
Sub-optimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition at elevated temperatures.
-
Solution: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be attempted, but this should be monitored carefully for the formation of byproducts.
-
Workflow for Optimizing the Iodination Reaction
Caption: Workflow for Iodination of 4-Methoxypyrimidine.
Issue 2: Presence of Multiple Spots on TLC, Indicating Byproducts
Question: My reaction mixture shows multiple spots on the TLC plate, and purification is proving difficult. What are the likely byproducts and how can I minimize their formation?
Answer: The formation of byproducts is a common issue. Understanding the potential side reactions is key to mitigating them.
Potential Byproducts & Minimization Strategies:
-
Di-iodinated Product: Although the C5 position is the most activated for electrophilic substitution, over-iodination at other positions can occur, especially with prolonged reaction times or excess NIS.
-
Solution: Use a stoichiometric amount of NIS (typically 1.0-1.2 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
-
Hydrolyzed Starting Material (4-Hydroxypyrimidine): As mentioned, hydrolysis of the methoxy group can occur.
-
Solution: Maintain anhydrous conditions and avoid strong acids if possible. If an acid catalyst is necessary, use a minimal amount and keep the reaction temperature low.
-
-
Succinimide: This is a byproduct from the NIS reagent.
-
Solution: Succinimide is water-soluble and can typically be removed during the aqueous workup. Washing the organic layer with water or brine should effectively remove it.
-
Table 1: Common Byproducts and Their Characteristics
| Byproduct | Potential Cause | TLC Appearance (vs. Product) | Removal Strategy |
| Di-iodinated Pyrimidine | Excess NIS, prolonged reaction time | Less polar | Careful column chromatography |
| 4-Hydroxypyrimidine | Presence of water, acidic conditions | More polar | Aqueous extraction (if pH is basic) |
| Succinimide | Inherent to using NIS | Very polar | Aqueous workup |
Issue 3: Difficulty in Product Purification
Question: I'm struggling to purify this compound from the reaction mixture. What are the recommended purification methods?
Answer: Purification can be challenging due to the similar polarities of the product and some byproducts.
Recommended Purification Protocol:
-
Aqueous Workup: After the reaction is complete, quench with a solution of sodium thiosulfate to remove any remaining iodine. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine to remove water-soluble impurities like succinimide.
-
Column Chromatography: This is often the most effective method for obtaining a pure product.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The product is moderately polar.
-
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step.
-
Solvent System: A mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexanes, petroleum ether) is often successful. Dissolve the crude product in a minimal amount of the good solvent and slowly add the poor solvent until turbidity is observed. Allow the solution to cool slowly to form crystals.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the iodination of 4-methoxypyrimidine with NIS?
A1: The iodination of 4-methoxypyrimidine with N-Iodosuccinimide (NIS) proceeds via an electrophilic aromatic substitution mechanism. The methoxy group at the C4 position is an electron-donating group, which activates the pyrimidine ring towards electrophilic attack, primarily at the C5 position. In the presence of an acid catalyst, the iodine atom of NIS becomes more electrophilic, facilitating the attack by the electron-rich pyrimidine ring.
Sources
Technical Support Center: Catalyst Selection for Efficient 5-Iodo-4-methoxypyrimidine Transformations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during palladium-catalyzed cross-coupling reactions involving 5-iodo-4-methoxypyrimidine. The electron-deficient nature of the pyrimidine ring, combined with the high reactivity of the carbon-iodine bond, makes this substrate particularly amenable to a variety of transformations, yet prone to specific side reactions and catalyst deactivation pathways.
I. Frequently Asked Questions (FAQs)
Q1: Why is this compound a valuable building block in medicinal chemistry?
A1: Pyrimidine derivatives are a cornerstone of many therapeutic agents, particularly in oncology as kinase inhibitors.[1] The this compound scaffold offers a reactive handle (the C-I bond) for introducing molecular diversity through various cross-coupling reactions, enabling the synthesis of novel compounds for drug discovery programs.[2]
Q2: What are the most common cross-coupling reactions performed with this compound?
A2: The most prevalent transformations include Suzuki-Miyaura coupling (for C-C bond formation with boronic acids/esters), Sonogashira coupling (for C-C bond formation with terminal alkynes), and Buchwald-Hartwig amination (for C-N bond formation with amines).[2][3][4]
Q3: What is the general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions, and how does this apply to iodopyrimidines?
A3: The reactivity of halogens in the rate-determining oxidative addition step generally follows the order: I > Br > OTf > Cl.[5][6] Consequently, the C-I bond in this compound is highly reactive, which can be advantageous for achieving reactions under mild conditions but also presents challenges in terms of selectivity and side reactions.[7]
Q4: Can the methoxy group at the 4-position influence the reaction?
A4: Yes, the 4-methoxy group is an electron-donating group which can influence the electronic properties of the pyrimidine ring. While the primary driver of reactivity is the C-I bond, the overall electron distribution can affect catalyst-substrate interactions and the rates of the catalytic cycle steps.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the transformation of this compound and provides actionable solutions based on mechanistic principles.
Problem 1: Low or No Conversion of Starting Material
This is a frequent issue that can often be traced back to catalyst inactivity or inappropriate reaction conditions.
-
Possible Cause 1: Inefficient Oxidative Addition.
-
Explanation: The oxidative addition of the aryl iodide to the Pd(0) center is a critical step in the catalytic cycle. While the C-I bond is generally reactive, issues can still arise, particularly with sterically hindered coupling partners or at low temperatures.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as the Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[8][9] These ligands promote the formation of the active monoligated Pd(0) species and facilitate oxidative addition.
-
Palladium Pre-catalyst: Use a well-defined Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily generates the active Pd(0) species in situ.
-
Temperature: Gradually increase the reaction temperature. For many cross-coupling reactions, temperatures between 80-110 °C are effective.[6]
-
-
-
Possible Cause 2: Catalyst Deactivation/Decomposition.
-
Explanation: The active palladium catalyst can decompose, often observed by the formation of palladium black.[10] This can be caused by impurities, the presence of oxygen, or an inappropriate ligand-to-palladium ratio.
-
Solution:
-
Degassing: Rigorously degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
-
Reagent Purity: Use high-purity reagents and anhydrous solvents.
-
Ligand Ratio: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 2:1 for bulky monophosphine ligands.
-
-
Problem 2: Formation of Significant Side Products
The appearance of undesired products can complicate purification and reduce the yield of the target molecule.
-
Possible Cause 1: Hydrodehalogenation.
-
Explanation: The iodine atom is replaced by a hydrogen atom, leading to the formation of 4-methoxypyrimidine. This can occur in the presence of a hydride source, which can be the solvent (e.g., alcohols), the base, or impurities.
-
Solution:
-
Solvent Choice: Use anhydrous, aprotic solvents like dioxane, toluene, or THF.
-
Base Selection: Employ non-nucleophilic inorganic bases such as K₃PO₄ or Cs₂CO₃.[6]
-
Reaction Time: Monitor the reaction closely and work it up promptly upon completion to minimize the occurrence of this side reaction.
-
-
-
Possible Cause 2: Homocoupling of the Coupling Partner.
-
Explanation: This is particularly common in Suzuki reactions (boronic acid homocoupling) and Sonogashira reactions (alkyne homocoupling, Glaser coupling). It is often promoted by the presence of oxygen or, in the case of Sonogashira coupling, an excess of the copper co-catalyst.
-
Solution:
-
Rigorous Degassing: As with catalyst deactivation, ensuring an oxygen-free environment is crucial.[11]
-
Copper-Free Sonogashira: For Sonogashira couplings, consider using copper-free conditions, which can mitigate the risk of alkyne homocoupling.[12]
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling partner, but avoid a large excess which can favor homocoupling.
-
-
Problem 3: Inconsistent Reaction Yields
Reproducibility is key in chemical synthesis. Inconsistent yields often point to subtle variations in reaction setup or reagent quality.
-
Possible Cause 1: Inconsistent Base Quality.
-
Explanation: Many inorganic bases are hygroscopic. The presence of water can affect the solubility of reagents and the activity of the catalyst. For bases like K₃PO₄, a small amount of water can sometimes be beneficial in anhydrous couplings, but consistency is key.[9]
-
Solution:
-
Freshly Dried Base: Use a freshly opened bottle of base or dry it in an oven before use. For reproducible results, consider grinding the base to a fine, consistent powder.[9]
-
-
-
Possible Cause 2: Variable Catalyst Activity.
-
Explanation: Palladium catalysts, especially those sensitive to air and moisture, can have variable activity if not handled and stored properly.
-
Solution:
-
Proper Storage: Store palladium catalysts and ligands under an inert atmosphere, preferably in a glovebox.
-
Use of Pre-catalysts: Employ air-stable pre-catalysts (e.g., XPhos Pd G3) which are designed for greater consistency and ease of handling.[13]
-
-
III. Experimental Protocols and Data
Catalyst and Ligand Selection Guide for Common Transformations
The choice of catalyst and ligand is critical for a successful transformation. The following table provides a starting point for optimization.
| Transformation | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 80 - 100 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N or DIPEA | THF or DMF | 25 - 70 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | XPhos or RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 80 - 110 |
Data is compiled from general knowledge of cross-coupling reactions on similar heteroaryl iodide substrates and is intended as a starting point for optimization.[6][14]
Visualizing the Troubleshooting Process
A logical approach to troubleshooting is essential. The following diagram illustrates a decision-making workflow for addressing a failed or low-yielding reaction.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
IV. References
-
Seechurn, C. C. C. J., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062–5085. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Levin, M. D., & Toste, F. D. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 54(15), 3041–3053. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Reddit. (2025). Problems with Suzuki coupling. [Link]
Sources
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- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
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- 7. pubs.acs.org [pubs.acs.org]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Overcoming low reactivity of 5-Iodo-4-methoxypyrimidine
Welcome to the technical support hub for 5-Iodo-4-methoxypyrimidine. As a leading supplier of specialized chemical reagents, we understand that navigating the complexities of heteroaromatic chemistry is a significant challenge for researchers in medicinal chemistry and materials science. This guide is designed by our Senior Application Scientists to provide you with in-depth troubleshooting advice, validated protocols, and a deeper understanding of the reactivity of this versatile building block.
Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries we receive regarding the use of this compound.
Q1: Why is my cross-coupling reaction with this compound sluggish or failing?
The primary issue is the inherent electronic properties of the pyrimidine ring. The C5 position is the least reactive for palladium-catalyzed cross-coupling reactions, following the general trend C4(6) > C2 > C5.[1] This is because the C5 position is not as electron-deficient as the C2 and C4 positions, which are directly influenced by the ring's nitrogen atoms. Consequently, the oxidative addition of the palladium catalyst to the C5-Iodo bond, the crucial first step in most cross-coupling cycles, is often slow and inefficient with standard catalysts.[1]
Q2: I see both iodo and chloro groups on other pyrimidines. Which is more reactive?
The reactivity of halogens in palladium-catalyzed cross-coupling reactions is dictated by the carbon-halogen (C-X) bond strength.[1] The generally accepted order of reactivity is I > Br > Cl > F.[1][2] The C-I bond is the weakest, making oxidative addition the most facile. Therefore, the iodo group at the C5 position is significantly more reactive than a chloro group would be at the same position.
Q3: Can the pyrimidine nitrogen atoms interfere with the reaction?
Yes, this is a critical and often overlooked issue. The lone pairs on the pyrimidine's nitrogen atoms can coordinate to the palladium center. This can lead to the formation of off-cycle, inactive catalyst species, effectively poisoning the catalyst and stalling the reaction.[3] The choice of ligand is crucial to mitigate this effect.
Q4: Is a copper co-catalyst always necessary for Sonogashira couplings with this substrate?
While the classic Sonogashira reaction employs a copper(I) co-catalyst, modern methods often allow for copper-free conditions.[4] For a substrate like this compound, which can be sensitive, a copper-free protocol can sometimes be advantageous to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts. However, the traditional copper-cocatalyzed method remains highly effective when optimized correctly.[1][2]
Troubleshooting Guide: Overcoming Low Reactivity
This section provides a systematic approach to diagnosing and solving common experimental failures.
Problem 1: Low to No Product Conversion in Suzuki-Miyaura Coupling
You've set up a Suzuki reaction with this compound and an arylboronic acid, but after several hours, TLC or LC-MS analysis shows mostly unreacted starting material.
Caption: Troubleshooting workflow for a failed Suzuki coupling.
-
Potential Cause A: Inadequate Catalyst System.
-
Explanation: Traditional catalysts like Pd(PPh₃)₄ are often not potent enough for challenging, electron-neutral heteroaryl halides like this compound. The rate of oxidative addition is too slow. Modern catalyst systems, featuring bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos), have revolutionized the coupling of difficult substrates.[5][6] These ligands promote the formation of a highly reactive, monoligated L₁Pd(0) species, which accelerates oxidative addition and prevents catalyst deactivation.[6]
-
Solution: Switch from older catalysts to a modern precatalyst system. A reliable starting point is XPhos Pd G2 or SPhos Pd G2. These are air-stable and provide a robust catalytic system suitable for this substrate.[5]
-
-
Potential Cause B: Suboptimal Base or Solvent.
-
Explanation: The base plays a critical role in the transmetalation step, where the organic group is transferred from boron to palladium. For less reactive substrates, weaker bases like Na₂CO₃ may not be sufficient. Stronger bases such as K₃PO₄ or Cs₂CO₃ are often required to facilitate this step.[3] The solvent system must be able to dissolve both the organic components and the inorganic base to some extent.
-
Solution: Use K₃PO₄ (2-3 equivalents) as your base. A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[3] Ensure all solvents are properly degassed to prevent oxidation of the Pd(0) catalyst.
-
-
Potential Cause C: Insufficient Thermal Energy.
-
Explanation: While aryl iodides are the most reactive halides, the C5-pyrimidine position's low electrophilicity means that thermal energy is still required to overcome the activation barrier for oxidative addition. Room temperature reactions are unlikely to succeed.
-
Solution: Perform a temperature screen. Start at 80 °C and, if the reaction is still slow, increase the temperature to 100-110 °C. Microwave irradiation can also be an effective method for rapid heating and can sometimes improve yields.[3]
-
Problem 2: Significant Homocoupling of Alkyne in Sonogashira Reaction
You are attempting a Sonogashira coupling and observe a significant amount of the alkyne dimer (Glaser coupling product) and unreacted this compound.
-
Potential Cause A: Copper(I) Mediated Homocoupling.
-
Explanation: The copper(I) co-catalyst, while essential for the traditional Sonogashira catalytic cycle, can also promote the oxidative dimerization of terminal alkynes, especially if the cross-coupling reaction itself is slow.[4]
-
Solution 1 (Optimize Traditional Conditions): Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). The presence of oxygen greatly accelerates Glaser coupling. Add the terminal alkyne slowly to the reaction mixture to keep its instantaneous concentration low.
-
Solution 2 (Switch to Copper-Free Conditions): Employ a copper-free Sonogashira protocol. These reactions often require a slightly higher catalyst loading and a stronger amine base (e.g., diisopropylethylamine or DBU instead of triethylamine), but they completely eliminate the pathway for alkyne homocoupling.[4]
-
Problem 3: Low Yields in Heck Reaction and Isomer Formation
You are performing a Heck reaction with an alkene (e.g., butyl acrylate) and observe low conversion and/or a mixture of alkene isomers.
-
Potential Cause A: Catalyst and Ligand Mismatch.
-
Explanation: The Heck reaction's success is highly dependent on the catalyst system. For heteroaryl halides, phosphine-free systems (e.g., using Pd(OAc)₂) can sometimes be effective, but phosphine ligands are often required to stabilize the catalyst and control selectivity.[7][8]
-
Solution: If using Pd(OAc)₂ alone, introduce a phosphine ligand. P(o-tolyl)₃ is a classic choice. For more challenging substrates, a palladacycle precatalyst might offer higher activity and stability.[9]
-
-
Potential Cause B: β-Hydride Elimination and Isomerization.
-
Explanation: After the initial migratory insertion of the alkene, the resulting palladium-alkyl intermediate undergoes β-hydride elimination to form the product and a palladium-hydride species.[10] This palladium-hydride can re-insert into the product alkene, leading to isomerization and the formation of undesired regioisomers.[11]
-
Solution: The choice of base is critical. A hindered base like triethylamine or a weaker base like NaOAc can be effective. The addition of a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) can sometimes improve yields and selectivity, particularly in polar aprotic solvents like DMF or NMP.
-
Optimized Experimental Protocols
The following protocols are designed as robust starting points for your experiments, incorporating the solutions discussed above.
Protocol 1: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2-3 equiv.).
-
Add the palladium precatalyst, for example, XPhos Pd G2 (0.02 equiv., 2 mol%).[3]
-
Evacuate and backfill the flask with an inert gas (Argon is preferred) three times.
-
Add degassed solvent, typically a 4:1 mixture of 1,4-dioxane and water.[3]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling (Copper-Free)
Step-by-Step Methodology:
-
To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).[1]
-
Add an anhydrous solvent such as THF or 1,4-dioxane.
-
Add a strong amine base, such as diisopropylethylamine (DIPEA, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.
-
Follow work-up and purification steps 7-10 as described in the Suzuki protocol.
Comparative Data for Catalyst Selection
The table below summarizes typical conditions and expected outcomes for the Suzuki coupling of this compound, illustrating the importance of catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | < 20% | [5] (by analogy) |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | > 85% | [5] (by analogy) |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 90 | > 90% | [3][5] |
| SPhos Pd G2 | SPhos | Cs₂CO₃ | Toluene/H₂O | 100 | > 90% | [12] (by analogy) |
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Barday, M., et al. (2015). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Wikipedia. (n.d.). Heck reaction. [Link]
- Walker, S. D., et al. (2007). A highly active and efficient catalyst system for the Suzuki−Miyaura cross-coupling reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Tang, W., et al. (2019). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. MDPI.
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Fairlamb, I. J. S. (2015). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme.
- Chemistry LibreTexts. (2022).
- Smith, A. M., et al. (2017).
- StackExchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
- BenchChem. (2025).
- Caddick, S., et al. (2005).
- BenchChem. (2025).
- Barbosa, A. S., & Bettega, M. H. F. (2013). Shape resonances in low-energy-electron collisions with halopyrimidines. The Journal of Chemical Physics, 139(21), 214301. [Link]
- Goudgaon, N. M., Basha, N. J., & Patil, S. B. (2009). Synthesis and antimicrobial evaluation of 5-iodopyrimidine analogs. Indian journal of pharmaceutical sciences, 71(6), 672–677. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. soc.chim.it [soc.chim.it]
- 12. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 5-Iodo-4-methoxypyrimidine
To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A Practical Guide to the Purification and Troubleshooting for 5-Iodo-4-methoxypyrimidine
This technical guide provides in-depth, experience-driven advice for the purification of this compound. It addresses common challenges and offers robust, validated protocols to ensure the high purity required for downstream applications in medicinal chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A1: Impurities can originate from the synthetic route, subsequent degradation, or storage. A clear understanding of these sources is the first step in designing an effective purification strategy.
-
Unreacted Starting Material: Residual 4-methoxypyrimidine is a common impurity if the iodination reaction does not go to completion.
-
Reagent-Derived Impurities: Depending on the iodination method, you may find residual reagents. For electrophilic iodination using iodine (I₂) and a silver salt like silver nitrate (AgNO₃), a common byproduct is silver iodide (AgI), which is typically removed during workup.[1] Methods using N-Iodosuccinimide (NIS) may leave traces of succinimide.
-
Over-iodination Byproducts: Although the C5 position is activated, there is a possibility of forming di-iodinated species under harsh conditions, though this is less common.
-
Degradation Products: Iodo-substituted heterocycles can be sensitive to light and heat. Potential degradation pathways include de-iodination (loss of iodine) or hydrolysis of the methoxy group, especially if exposed to strong acidic or basic conditions during workup or purification.[2][3]
-
Residual Solvents: Solvents used in the reaction or purification (e.g., acetonitrile, dichloromethane, ethyl acetate) may be present in the final product.
Q2: My crude this compound has a pink or brownish tint. What causes this and how do I remove it?
A2: This discoloration is almost always due to the presence of trace amounts of molecular iodine (I₂). While often present in very small quantities, its intense color is highly visible. This is a common issue with iodo-compounds.
Solution: The most effective way to remove residual iodine is to wash the crude product (either in solution or as a suspension) with an aqueous solution of a reducing agent. A 5-10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) is standard.[4] The thiosulfate reduces the colored iodine (I₂) to colorless iodide ions (I⁻), which are then washed away into the aqueous phase.
Q3: What is the best first-pass strategy for purifying a crude batch of this compound?
A3: For a solid compound like this compound, a well-executed recrystallization is often the most efficient first step. It is excellent for removing small amounts of impurities that have different solubility profiles. If recrystallization fails to achieve the desired purity, column chromatography is the definitive next step.
Q4: How should I properly store the purified this compound to prevent degradation?
A4: To maintain purity, proper storage is critical. Store the compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). To prevent potential photodegradation, use an amber vial or store it in a dark place. Refrigeration at 2-8°C is also recommended to minimize thermal degradation over long-term storage.
Troubleshooting Purification Workflows
This section provides solutions to specific problems you may encounter during the purification process.
Recrystallization Troubleshooting
Q: My compound is not crystallizing from the chosen solvent, even after cooling. What can I do?
A: This typically happens for one of two reasons: the solution is not supersaturated, or nucleation is inhibited.
-
Induce Nucleation:
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.
-
Seed: Add a tiny crystal of pure this compound to the cooled solution.
-
-
Increase Supersaturation:
-
Evaporate Solvent: Gently remove some of the solvent under reduced pressure or with a stream of nitrogen to increase the compound's concentration.
-
Add an Anti-Solvent: If your compound is dissolved in a polar solvent, slowly add a non-polar "anti-solvent" in which it is insoluble (e.g., adding hexane to an ethyl acetate solution) until the solution becomes cloudy (the cloud point), then add a drop or two of the original solvent to redissolve and allow slow cooling. This technique, known as diffusion crystallization, can also be effective.[5]
-
Q: I performed a recrystallization, but the purity (as checked by HPLC or ¹H NMR) did not significantly improve. What went wrong?
A: This suggests that the chosen solvent is not effective at separating the impurity from your product. This often occurs when the impurity has a very similar structure and solubility profile.
-
Solution: You must select a new solvent or solvent system.[6] The ideal solvent will dissolve the product well when hot but poorly when cold, while dissolving the impurity well at all temperatures (so it stays in the mother liquor) or very poorly at all temperatures (so it can be filtered off hot). Perform small-scale solubility tests with different solvents (e.g., isopropanol, acetonitrile, toluene, or mixtures like ethyl acetate/hexane) to find a more selective system.
Column Chromatography Troubleshooting
Q: My compound and an impurity are co-eluting or have very poor separation on a silica gel column. How can I improve this?
A: Poor separation in column chromatography requires optimizing the mobile phase or changing the stationary phase.[7]
-
Optimize the Mobile Phase: The goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.4 on a TLC plate.
-
Decrease Polarity: If the Rf is too high, decrease the proportion of the polar solvent (e.g., move from 30% ethyl acetate in hexane to 20%).
-
Increase Polarity: If the Rf is too low (stuck at the baseline), increase the proportion of the polar solvent.
-
Use a Gradient: A shallow gradient elution, where the polarity of the mobile phase is increased slowly over time, can effectively separate compounds with similar polarities.[7]
-
-
Try a Different Solvent System: If a hexane/ethyl acetate system is failing, consider alternatives. A dichloromethane/methanol system or toluene/acetone system may alter the selectivity and improve separation.
-
Consider a Different Stationary Phase: While silica gel is standard, some compounds can be sensitive to its acidic nature.[7] If you suspect degradation, or if separation is impossible, consider using neutral alumina or a reversed-phase (C18) column.
Visualized Workflow: General Purification Strategy
The following diagram outlines the logical decision-making process for purifying crude this compound.
Caption: Logical workflow for the purification of this compound.
Protocols and Methodologies
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of organic compounds.[8] This method is suitable for quantifying this compound and detecting non-volatile impurities.[9]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good resolution for moderately polar heterocyclic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid improves peak shape by protonating basic sites. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier for reversed-phase HPLC. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min | A gradient is effective for eluting a range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm and 270 nm | Pyrimidine systems show strong absorbance in this range. |
| Sample Prep. | ~0.5 mg/mL in Acetonitrile/Water (50:50) | Ensures complete dissolution and compatibility with the mobile phase. |
Step-by-Step:
-
Prepare the mobile phases as described in the table.
-
Set up the HPLC system and equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Accurately prepare a sample solution of your compound. Filter through a 0.45 µm syringe filter before injection.
-
Inject the sample and run the gradient method.
-
Calculate purity based on the area percent of the main peak relative to the total area of all integrated peaks. For the highest accuracy, a quantitative NMR (qNMR) analysis is recommended as an orthogonal method.[10][11]
Protocol 2: Purification by Recrystallization
This protocol is designed to remove impurities with different solubility profiles from the target compound.[6]
Step-by-Step:
-
Solvent Selection: In a small test tube, add ~20 mg of your crude material. Add a potential solvent (e.g., isopropanol, ethyl acetate, toluene) dropwise at room temperature. A good candidate solvent will not dissolve the compound well at room temperature.
-
Heat the test tube. The solvent is promising if the compound dissolves completely upon heating.
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
-
Bulk Recrystallization: Add the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
If any insoluble impurities remain in the hot solution, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Silica Gel Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (silica) while being carried by a mobile phase.[12][13]
Step-by-Step:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to find an appropriate eluent. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system gives your product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method). Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude compound in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method generally results in better separation.[7] Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- D. M. Smith, D. K. Smith, Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction, The Journal of Organic Chemistry, 2002, 67(23), 8454-8460. [Link]
- H. Y. Kim, et al., A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions, Molecules, 2016, 21(9), 1188. [Link]
- S. K. Guchhait, et al., K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines, The Journal of Organic Chemistry, 2020, 85(15), 9579-9588. [Link]
- Mettler Toledo, Recrystallization Guide: Process, Procedure, Solvents, Applic
- MySkinRecipes, 5-Iodo-4-methylpyrimidine, Product Page. [Link]
- PubChem, 5-Iodo-2,4-dimethoxypyrimidine, Compound Summary. [Link]
- G. F. Pauli, et al., Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay, Journal of Medicinal Chemistry, 2014, 57(22), 9220-9231. [Link]
- T. J. Westmeier, et al., Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces, Chemistry – A European Journal, 2022, 28(59), e202201991. [Link]
- M. E. Daly, R. G. Parrish, CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS, Science, 1950, 111(2880), 284-285. [Link]
- D. Kaushik, G. Bansal, Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques, Journal of Pharmaceutical and Biomedical Analysis, 2018, 152, 124-133. [Link]
- G. Marrubini, et al., Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography, Journal of Separation Science, 2010, 33(6-7), 803-816. [Link]
- D. Kaushik, G. Bansal, Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies, Journal of Pharmaceutical and Biomedical Analysis, 2015, 115, 277-285. [Link]
- Google Patents, CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
- G. F. Pauli, et al., Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination, Journal of Medicinal Chemistry, 2014, 57(22), 9217-9219. [Link]
- M. J. West, et al., Selective C–H Iodination of (Hetero)arenes, Organic Letters, 2021, 23(13), 5194–5198. [Link]
- ResearchGate, What is the best method for crystallization of a pyrimidin-2(5)-one..., Q&A Thread. [Link]
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Technical Support Center: A Guide to Scaling Up Reactions with 5-Iodo-4-methoxypyrimidine
Welcome to the technical support center for 5-Iodo-4-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for scaling up chemical reactions involving this versatile building block. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights to ensure the successful and efficient scale-up of your critical reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and reactivity of this compound.
1. What are the key physical and chemical properties of this compound?
This compound is a solid at room temperature with a molecular weight of 236.01 g/mol and the chemical formula C₅H₅IN₂O.[1] It is important to be aware of its boiling point of 286.3 °C and flash point of 88 °C when planning reactions at elevated temperatures.[1] For safe handling and storage, it should be kept in a cool, dry, and well-ventilated place in a tightly closed container, away from strong oxidizing agents and strong bases.[2]
2. What are the primary applications of this compound in research and development?
This compound is a valuable building block in medicinal chemistry and organic synthesis. The iodine substituent at the 5-position is highly reactive, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3] These reactions are fundamental for constructing complex molecular frameworks, particularly for the synthesis of kinase inhibitors and other bioactive heterocyclic compounds.[3]
3. How stable is this compound under typical reaction conditions?
This compound is generally stable under standard reaction conditions.[3] However, like many iodo-substituted heterocycles, it can be sensitive to light and prolonged exposure to air, which may lead to gradual decomposition. For this reason, it is recommended to store the compound in a dark place under an inert atmosphere.[4] In the context of palladium-catalyzed reactions, the C-I bond is the most labile site for oxidative addition, which is the basis for its high reactivity in these transformations.[5]
4. What safety precautions should be taken when handling this compound?
Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[2][6] Handling should be done in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[2] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2][6] A comprehensive review of the Safety Data Sheet (SDS) is recommended before use.[2][6]
Troubleshooting Guide for Scale-Up Reactions
This section provides solutions to specific problems that may be encountered when scaling up reactions with this compound.
Problem 1: My Suzuki-Miyaura coupling reaction with this compound shows excellent conversion at the bench scale (1 mmol), but the yield drops significantly upon scale-up to 50 mmol.
-
Possible Cause 1: Inefficient Mixing. On a larger scale, inadequate agitation can lead to localized "hot spots" or areas of poor reagent distribution, causing side reactions or incomplete conversion.
-
Solution 1: Ensure that the stirring is vigorous enough to maintain a homogeneous suspension of all reagents, especially if a heterogeneous base like K₂CO₃ or Cs₂CO₃ is used. For larger vessels, consider using an overhead mechanical stirrer instead of a magnetic stir bar.
-
Possible Cause 2: Oxygen Sensitivity. Palladium-catalyzed reactions are often sensitive to oxygen, which can deactivate the Pd(0) catalyst.[7] While small-scale reactions might be less affected due to a higher surface-area-to-volume ratio allowing for efficient inert gas blanketing, larger volumes are more challenging to fully deoxygenate.
-
Solution 2: Implement a more rigorous degassing protocol for your solvent and reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective. Ensure a constant positive pressure of an inert gas (Argon or Nitrogen) is maintained throughout the reaction. Using pre-activated Pd(0) sources or catalyst systems that are more robust to air can also be beneficial.[7]
-
Possible Cause 3: Exotherm Control. A larger reaction volume can lead to a more pronounced exotherm, which may not be noticeable at a smaller scale. This increase in temperature can lead to catalyst decomposition or the formation of byproducts.
-
Solution 3: Monitor the internal temperature of the reaction. Consider adding reagents portion-wise or using a jacketed reactor to better control the temperature. Preheating the oil bath to the target temperature can help avoid temperature spikes.
Problem 2: During a Buchwald-Hartwig amination, I observe the formation of a significant amount of a de-iodinated byproduct (4-methoxypyrimidine).
-
Possible Cause 1: Catalyst Decomposition and β-Hydride Elimination. This is a common issue in Buchwald-Hartwig reactions. If the palladium catalyst is not properly stabilized by the ligand, it can lead to side reactions.
-
Solution 1: The choice of ligand is critical.[7] For electron-rich pyrimidines, bulky, electron-rich phosphine ligands such as XPhos or tBuXPhos are often effective at promoting the desired C-N bond formation and suppressing side reactions.[8][9] Ensure the correct palladium-to-ligand ratio is used, as an excess of ligand can sometimes be beneficial.
-
Possible Cause 2: Reaction Temperature is Too High. Elevated temperatures can accelerate catalyst decomposition and favor undesired reaction pathways.
-
Solution 2: Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screening can be highly beneficial during process development.
Problem 3: My Sonogashira coupling reaction is sluggish and stalls before completion, and I notice the formation of alkyne homocoupling (Glaser coupling) products.
-
Possible Cause 1: Inefficient Copper Co-catalyst. The copper(I) co-catalyst is crucial for the Sonogashira reaction but can be sensitive to air. Oxidation of Cu(I) to Cu(II) can promote alkyne homocoupling.
-
Solution 1: Use a freshly opened or purified source of the copper co-catalyst (e.g., CuI). Ensure the reaction is performed under strictly anaerobic conditions. Some modern protocols utilize copper-free Sonogashira conditions, which can circumvent this issue entirely.[10]
-
Possible Cause 2: Base Incompatibility or Insufficient Strength. The choice and amount of base are critical for deprotonating the terminal alkyne.
-
Solution 2: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used.[10] Ensure the base is anhydrous and used in sufficient excess. For less reactive substrates, a stronger base may be required, but this should be carefully optimized to avoid side reactions.
Problem 4: I am attempting a nucleophilic aromatic substitution (SNAr) with a thiol nucleophile, but the reaction is slow and gives a low yield.
-
Possible Cause 1: Insufficient Activation of the Pyrimidine Ring. While the pyrimidine ring is electron-deficient, SNAr reactions are significantly accelerated by the presence of strong electron-withdrawing groups.[11][12] The methoxy group at the 4-position is electron-donating, which can disfavor nucleophilic attack.
-
Solution 1: This may not be the ideal synthetic strategy for this particular substrate. However, you can try to force the reaction by using higher temperatures and a more polar aprotic solvent like DMF or DMSO. Also, ensure the nucleophile is fully deprotonated by using a strong, non-nucleophilic base like sodium hydride (NaH).
-
Possible Cause 2: The Reaction is Concerted and Kinetically Slow. Recent studies have suggested that many SNAr reactions proceed through a concerted mechanism rather than a stepwise addition-elimination pathway.[13] This means the reaction may have a high activation barrier.
-
Solution 2: If possible, consider an alternative synthetic route. A palladium-catalyzed C-S coupling reaction might be a more efficient and reliable method for introducing a thiol group onto the pyrimidine ring.
Visualizing Reaction Workflows
Troubleshooting Workflow for Low Yield in a Scaled-Up Suzuki Coupling
Caption: A decision tree for troubleshooting low yields in scaled-up Suzuki reactions.
Key Reaction Parameters for Cross-Coupling Reactions
| Reaction Type | Typical Palladium Source | Common Ligands | Common Bases | Solvents | Key Considerations |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DMF, H₂O/MeCN | Boronic acid/ester quality is crucial. Water can sometimes accelerate the reaction.[14] |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPEA | THF, DMF, Toluene | Often requires a Cu(I) co-catalyst (e.g., CuI).[15] Copper-free methods are available.[10] |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, RuPhos, BrettPhos | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | Ligand choice is critical for efficiency and preventing side reactions.[5] |
Detailed Experimental Protocol: Scale-Up of a Suzuki-Miyaura Coupling
Reaction: Synthesis of 5-(4-methoxyphenyl)-4-methoxypyrimidine
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Vessel Preparation: To a clean, oven-dried, three-neck round-bottom flask equipped with an overhead mechanical stirrer, a condenser, and a nitrogen inlet, add this compound (e.g., 23.6 g, 100 mmol).
-
Reagent Addition: Add 4-methoxyphenylboronic acid (18.2 g, 120 mmol) and potassium carbonate (41.4 g, 300 mmol).
-
Inerting the Vessel: Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (400 mL) and water (100 mL) via cannula. The solvents should be degassed prior to use by bubbling nitrogen through them for at least 30 minutes.
-
Catalyst Addition: Under a positive flow of nitrogen, add the Pd(PPh₃)₄ catalyst (3.47 g, 3 mmol).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (500 mL) and water (250 mL).
-
Extraction: Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 150 mL) and then with brine (150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude material can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Visualizing Reaction Mechanisms
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- Process Research and Development of a Dihydropyrimidine Dehydrogenase Inactivator: Large-Scale Preparation of Eniluracil Using a Sonogashira Coupling. ACS Figshare. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. [Link]
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
- General reaction scheme for the Suzuki–Miyaura cross-coupling to 5-IdU...
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
- 5-Iodo-2,4-dichloropyrimidine. Org Prep Daily. [Link]
- Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: Route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine.
- Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed. [Link]
- Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator.
- Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity. Semantic Scholar. [Link]
- Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Concerted Nucleophilic Arom
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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- 14. researchgate.net [researchgate.net]
- 15. Collection - Process Research and Development of a Dihydropyrimidine Dehydrogenase Inactivator:â Large-Scale Preparation of Eniluracil Using a Sonogashira Coupling - Organic Process Research & Development - Figshare [acs.figshare.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Iodo-4-methoxypyrimidine vs. 5-Bromo-4-methoxypyrimidine in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Choice of Halogen in Pyrimidine Synthesis
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its strategic functionalization is paramount in drug discovery, and 5-halopyrimidines serve as exceptionally versatile building blocks for this purpose. The choice between a 5-iodo and a 5-bromo substituent on the 4-methoxypyrimidine core is not trivial; it is a critical decision that profoundly impacts reaction conditions, efficiency, and synthetic strategy.
This in-depth guide provides a comprehensive comparison of the reactivity of 5-iodo-4-methoxypyrimidine and 5-bromo-4-methoxypyrimidine. We will dissect their performance in key synthetic transformations, supported by experimental data and mechanistic insights, to empower researchers in designing more efficient, robust, and scalable synthetic routes.
Core Principles: Understanding the C-X Bond's Dominance
The reactivity of aryl halides in the most common and powerful synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, is fundamentally governed by the carbon-halogen (C-X) bond.[2]
-
Bond Dissociation Energy: The general order of reactivity—I > Br > Cl >> F—is inversely correlated with the C-X bond dissociation energy.[2][3] The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond.
-
The Rate-Determining Step: This difference in bond strength directly influences the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium catalyst.[2][4] The weaker C-I bond undergoes oxidative addition much more readily, leading to faster reaction rates and enabling the use of milder reaction conditions.[3][4]
-
Electronic Influence of the Pyrimidine Core: The electron-deficient nature of the pyrimidine ring, caused by its two nitrogen atoms, activates attached halogens towards oxidative addition, making them generally more reactive than their carbocyclic analogs.[5][6] The electron-donating 4-methoxy group slightly modulates this effect but the inherent reactivity of the C-X bond remains the dominant factor at the C5 position.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the 5-halo-4-methoxypyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 4:1 Dioxane/H₂O).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80 °C for iodo, 100 °C for bromo) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
B. Sonogashira Coupling
For the synthesis of 5-alkynylpyrimidines, the Sonogashira coupling is the premier method. [1]The reactivity trend observed in Suzuki coupling holds true here, with the C-I bond facilitating a more efficient reaction.
Comparative Analysis: The Sonogashira reaction proceeds through interconnected palladium and copper catalytic cycles. [1]The initial oxidative addition of the halopyrimidine to the Pd(0) center is again the critical step. This compound will react more readily, often at or near room temperature, while the bromo analog typically requires heating. [7][8]The higher reactivity of the iodo compound can also help minimize a common side reaction: the homocoupling of the terminal alkyne (Glaser coupling).
Table 2: Representative Conditions for Sonogashira Coupling
| Parameter | This compound | 5-Bromo-4-methoxypyrimidine | Rationale & Considerations |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-3 mol%) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%) | Standard, readily available catalysts are usually sufficient for both, though higher loading may be needed for the bromo substrate. |
| Copper Co-catalyst | CuI (2-10 mol%) | CuI (5-15 mol%) | Copper(I) iodide is the standard co-catalyst, essential for the formation of the copper acetylide intermediate. [1] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Triethylamine (TEA) or Diisopropylamine (DIPA) | An amine base is required, often serving as both the base and part of the solvent system. [2] |
| Solvent | THF or DMF | THF or DMF | Anhydrous, degassed solvents are crucial for preventing catalyst deactivation and side reactions. |
| Temperature | 25 - 50 °C | 50 - 80 °C | The C-I bond's lability allows for significantly milder thermal conditions. |
Experimental Protocol: Generalized Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 5-halo-4-methoxypyrimidine (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., TEA, 3.0 equiv.). Finally, add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Reaction Execution: Stir the mixture at the appropriate temperature (e.g., room temperature for iodo, 60 °C for bromo).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude residue by flash column chromatography to yield the 5-alkynylpyrimidine product.
C. Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a vital transformation in the synthesis of biologically active molecules. [9][10]The choice of halogen significantly influences the required catalyst system and conditions.
Comparative Analysis: As with C-C couplings, the oxidative addition of the C-X bond to the palladium center is a key step. [10][11]this compound can often be coupled using earlier-generation, less sterically hindered phosphine ligands and lower temperatures. 5-Bromo-4-methoxypyrimidine, being less reactive, generally requires more sophisticated, bulky, and electron-rich ligands (e.g., XPhos, RuPhos) to facilitate the challenging oxidative addition step and subsequent reductive elimination. [5][9] Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | This compound | 5-Bromo-4-methoxypyrimidine | Rationale & Considerations |
|---|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ or a G3-precatalyst | Standard Pd(0) or Pd(II) sources are used to generate the active catalyst in situ. [5] |
| Ligand | BINAP or P(t-Bu)₃ | XPhos, RuPhos, or BrettPhos | The C-I bond is reactive enough for simpler ligands. The more inert C-Br bond requires highly active, sterically demanding biarylphosphine ligands. [5][9] |
| Base | NaOtBu or Cs₂CO₃ | NaOtBu or LHMDS | A strong, non-nucleophilic base is critical for deprotonating the amine and facilitating the catalytic cycle. [12] |
| Solvent | Toluene or Dioxane | Toluene or Dioxane | Anhydrous, non-protic solvents are mandatory. |
| Temperature | 70 - 90 °C | 90 - 110 °C | Higher temperatures are needed to overcome the larger activation barrier for C-Br bond cleavage. |
Caption: Buchwald-Hartwig catalytic cycle.
Experimental Protocol: Generalized Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Add the 5-halo-4-methoxypyrimidine (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).
-
Reaction Execution: Seal the flask and heat the reaction mixture with stirring to the required temperature (e.g., 80 °C for iodo, 100 °C for bromo).
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.
II. Lithiation and Halogen-Metal Exchange
Functionalization via halogen-metal exchange followed by trapping with an electrophile is a powerful alternative to cross-coupling. Here, the difference in reactivity is also pronounced.
Comparative Analysis: Halogen-metal exchange with organolithium reagents (e.g., n-BuLi) is significantly faster for iodides than for bromides, often occurring almost instantaneously at low temperatures (-78 °C). The bromo analog may require longer reaction times or slightly elevated temperatures, which can increase the risk of side reactions, such as deprotonation at other sites or reaction with the methoxy group. Using milder reagents like isopropylmagnesium chloride (i-PrMgCl) can also achieve this exchange, again with iodides reacting more readily.
Table 4: Comparison for Halogen-Metal Exchange
| Parameter | This compound | 5-Bromo-4-methoxypyrimidine | Rationale & Considerations |
|---|---|---|---|
| Reagent | n-BuLi or s-BuLi (1.1 equiv.) | n-BuLi (1.1 equiv.) | n-BuLi is standard. Exchange is much faster for the C-I bond. |
| Temperature | -78 °C | -78 °C to -60 °C | The iodo-compound reacts rapidly at -78 °C. The bromo-compound may require slightly warmer temperatures for complete exchange. |
| Reaction Time | < 15 minutes | 30 - 60 minutes | The kinetic advantage of the C-I exchange is significant. |
| Key Side Reaction | Potential for decomposition if warmed | Debromination (quenching by solvent/trace H₂O) can compete with trapping if exchange is slow. [13]|
Experimental Protocol: Lithiation and Electrophilic Quench
-
Reaction Setup: Dissolve 5-halo-4-methoxypyrimidine (1.0 equiv.) in anhydrous THF in an oven-dried, three-neck flask under argon.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.1 equiv.) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stirring: Stir the resulting solution at -78 °C for the appropriate time (e.g., 10 min for iodo, 45 min for bromo).
-
Electrophilic Quench: Add the desired electrophile (e.g., DMF, CO₂, an aldehyde; 1.5 equiv.) dropwise at -78 °C.
-
Warming and Workup: Allow the reaction to warm slowly to room temperature. Quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Dry, concentrate, and purify the product by standard methods (chromatography or crystallization).
III. Nucleophilic Aromatic Substitution (SNAr)
It is critical to recognize the limitations of certain reaction classes. While halogens are typically leaving groups in SNAr reactions, the regiochemistry of the pyrimidine ring is the dominant factor here.
Analysis: The C5 position of a pyrimidine ring is electron-rich compared to the C2, C4, and C6 positions and is generally considered the least reactive towards nucleophilic aromatic substitution. [2][14]The stability of the intermediate Meisenheimer complex, which is key to SNAr, is not favorable for attack at C5. [15][16] Therefore, for both This compound and 5-bromo-4-methoxypyrimidine , direct displacement of the C5-halogen via an SNAr mechanism is highly unfavorable and not a recommended synthetic strategy. Functionalization at this position should be achieved via the cross-coupling or halogen-metal exchange pathways described above.
Summary and Strategic Recommendations
The choice between 5-iodo- and 5-bromo-4-methoxypyrimidine is a strategic one based on a trade-off between reactivity, cost, and synthetic goals.
| Feature | This compound | 5-Bromo-4-methoxypyrimidine |
| Reactivity | High: Reacts under milder conditions. | Moderate: Requires more forcing conditions. |
| Ideal Use Case | Delicate substrates, rapid synthesis, achieving selectivity over other halogens. | Cost-sensitive projects, large-scale synthesis where starting material price is a factor. |
| Conditions | Lower temperatures, less active catalysts, shorter reaction times. | Higher temperatures, more active/specialized catalysts, longer reaction times. |
| Cost/Availability | Generally more expensive and less available. | Generally cheaper and more widely available. |
Decision-Making Guide for the Synthetic Chemist:
-
For maximum reactivity and mildest conditions: Choose This compound . This is the superior choice when working with thermally sensitive or highly functionalized substrates.
-
For cost-effectiveness and scalability: Choose 5-bromo-4-methoxypyrimidine . The development of modern, highly active catalyst systems has made the coupling of aryl bromides extremely reliable and efficient, often making the higher cost of the iodo analog unnecessary. [3]* For sequential, regioselective functionalization: The differential reactivity is a powerful tool. A dihalopyrimidine containing both iodine and bromine can be selectively functionalized first at the iodo-position under mild conditions, leaving the bromo-position intact for a subsequent, more vigorous coupling reaction.
Conclusion
Understanding the fundamental principles of aryl halide reactivity is crucial for modern synthetic design. This compound offers the highest reactivity, enabling milder and often faster transformations. In contrast, 5-bromo-4-methoxypyrimidine provides a more economical, yet highly effective, alternative for a vast range of applications, thanks to the power of modern catalysis. By carefully considering the specific demands of the target molecule and the overall synthetic strategy, researchers can confidently select the optimal halogenated pyrimidine to accelerate their discovery and development efforts.
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A Comparative Guide to Alternatives for 5-Iodo-4-methoxypyrimidine in Organic Synthesis
The functionalized pyrimidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents, from kinase inhibitors in oncology to antiviral and antibacterial drugs.[1][2][3] 5-Iodo-4-methoxypyrimidine has long been a favored building block for synthetic chemists, prized for its high reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond's relative weakness facilitates the crucial oxidative addition step, often leading to high yields under mild conditions.[4]
However, reliance on a single building block can be limiting. Factors such as cost, commercial availability, downstream reactivity, and the need for milder conditions for sensitive substrates often necessitate the exploration of alternatives. This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers, scientists, and drug development professionals the data and insights needed to make informed strategic decisions in their synthetic campaigns. We will move beyond simple reactivity trends to explore the causal relationships that govern experimental outcomes, providing a framework for rational substrate selection.
The Landscape of Alternatives: A Reactivity-Driven Comparison
The choice of a pyrimidine building block is fundamentally a choice about the nature and reactivity of the leaving group or organometallic partner in a cross-coupling reaction. The alternatives to this compound can be broadly categorized as other 5-halopyrimidines, organoboron reagents, organostannanes, and triflates.
Other 5-Halopyrimidines: The Bromo and Chloro Counterparts
The most direct alternatives are the corresponding bromo and chloro derivatives. The reactivity of halopyrimidines in palladium-catalyzed reactions is inversely correlated with the carbon-halogen (C-X) bond dissociation energy, following the well-established trend: I > Br > Cl > F .[4][5]
-
5-Bromo-4-methoxypyrimidine : This is perhaps the most common alternative. While less reactive than the iodo derivative, the C-Br bond is still readily activated by many common palladium catalyst systems.[6] The slight decrease in reactivity can be advantageous, sometimes offering better selectivity in molecules with multiple reactive sites. However, achieving comparable yields to the iodo analogue may require more forcing conditions, such as higher temperatures, increased catalyst loading, or the use of more specialized, electron-rich ligands.[4]
-
5-Chloro-4-methoxypyrimidine : The C-Cl bond is significantly stronger, making this substrate the most challenging of the common halogens to activate.[4] Its use was historically limited, but the development of advanced catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), has made chloropyrimidines increasingly viable substrates.[7] The primary advantage of chloro-pyrimidines is their lower cost and often greater commercial availability.
Pyrimidine Boronic Acids and Esters: Inverting the Polarity
Instead of an electrophilic halopyrimidine, one can employ a nucleophilic pyrimidine boronic acid or its corresponding ester (e.g., pinacol ester) in Suzuki-Miyaura couplings. This approach fundamentally changes the synthetic strategy.
-
4-Methoxypyrimidine-5-boronic acid / ester : These reagents are key partners for coupling with aryl or heteroaryl halides and triflates. They are typically synthesized from the corresponding 5-bromo- or 5-iodopyrimidine via a lithium-halogen exchange followed by quenching with a borate ester.[8] The primary advantage is the often milder conditions and exceptional functional group tolerance of the Suzuki-Miyaura coupling.[9] This is particularly useful when dealing with complex substrates bearing sensitive functionalities.
Organostannane Pyrimidines: High Reactivity with a Caveat
For Stille couplings, organotin reagents offer another powerful alternative.
-
5-(Tributylstannyl)-4-methoxypyrimidine : Synthesized via lithiation of the halopyrimidine and subsequent reaction with tributyltin chloride, these compounds are highly reactive in palladium-catalyzed cross-couplings.[10] The reactions often proceed under neutral, mild conditions. However, the significant toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the reaction mixture are major drawbacks, especially in the context of pharmaceutical synthesis where purity is paramount.
Pyrimidine Triflates: Activating Hydroxypyrimidines
Trifluoromethanesulfonates (triflates) are excellent leaving groups, with reactivity often comparable to or exceeding that of bromides.
-
4-Methoxypyrimidine-5-triflate : This reagent can be readily prepared from the corresponding 4-methoxypyrimidin-5-ol, a phenol-like precursor.[11] This opens up a different synthetic route, which can be advantageous if the hydroxypyrimidine is more accessible or cheaper than the halopyrimidine. The high reactivity of triflates makes them suitable for a wide range of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[11][12][13]
Head-to-Head Comparison of Key Performance Metrics
To facilitate selection, the table below summarizes the key characteristics of each alternative compared to the benchmark, this compound.
| Feature | 5-Iodo-4-methoxypyrimidine (Benchmark) | 5-Bromo-4-methoxypyrimidine | 5-Chloro-4-methoxypyrimidine | 4-Methoxypyrimidine-5-boronic Ester | 5-(Tributylstannyl)-4-methoxypyrimidine | 4-Methoxypyrimidine-5-triflate |
| Relative Reactivity | Very High | High | Moderate to Low | N/A (Reagent) | Very High | Very High |
| Typical Catalyst | Standard Pd catalysts (e.g., Pd(PPh₃)₄) | Standard to moderately active catalysts | Requires highly active catalysts (e.g., Buchwald/NHC ligands) | Standard Pd catalysts | Standard Pd catalysts | Standard to highly active catalysts |
| Reaction Conditions | Mild (often RT to 80°C) | Mild to moderate (60-110°C) | Moderate to forcing (≥100°C) | Mild (often RT to 80°C) | Mild (often RT to 80°C) | Mild to moderate (60-110°C) |
| Key Advantages | High reactivity, rapid reactions | Good balance of reactivity and stability, widely available | Low cost, readily available | Mild conditions, excellent functional group tolerance | High reactivity, neutral conditions | High reactivity, accessible from phenol precursors |
| Key Disadvantages | Higher cost, potential for side reactions due to high reactivity | May require more forcing conditions than iodo | Challenging C-Cl activation, requires specialized catalysts | Requires synthesis from halopyrimidine, potential for protodeboronation | High toxicity of tin reagents, purification challenges | Often requires synthesis from phenol, moisture sensitive precursor |
Decision-Making Framework for Substrate Selection
The optimal choice of building block is highly dependent on the specific synthetic context. The following logical workflow can guide the researcher to the most appropriate alternative.
Caption: A decision-making workflow for selecting the optimal pyrimidine building block.
Experimental Protocols & Mechanistic Insights
To provide a practical context, we present detailed protocols for key transformations using alternatives to this compound. The rationale behind the choice of reagents and conditions is explained to underscore the principles discussed.
Protocol 1: Suzuki-Miyaura Coupling with 5-Bromo-4-methoxypyrimidine
This protocol describes a typical Suzuki-Miyaura coupling to form a C-C bond at the C5 position. The choice of Pd(dppf)Cl₂ is common for heteroaromatic substrates as the dppf ligand is robust and promotes efficient coupling.[6] A carbonate base is sufficient for this transformation.
Reaction Scheme: Br-Pyrimidine + Ar-B(OH)₂ → Ar-Pyrimidine
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-4-methoxypyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.
-
Reaction: Heat the mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Protocol 2: Sonogashira Coupling with 5-Bromo-4-methoxypyrimidine
This protocol forms a C(sp²)-C(sp) bond, a valuable transformation for introducing alkynyl moieties. The reaction famously uses a dual catalytic system of palladium and copper(I).[14] The copper co-catalyst facilitates the transmetalation step with the terminal alkyne.
Reaction Scheme: Br-Pyrimidine + R-C≡CH → R-C≡C-Pyrimidine
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromo-4-methoxypyrimidine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[14]
-
Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (THF) or DMF, followed by a suitable amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.). The base is crucial as it deprotonates the terminal alkyne and neutralizes the H-X generated.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed.
-
Work-up: Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove the amine salt.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Conclusion
While this compound remains a highly effective and reactive building block, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. The choice between bromo- and chloro-pyrimidines offers a direct trade-off between reactivity and cost, a decision now made more viable by advances in catalysis. Organoboron and organotriflate derivatives provide alternative strategic pathways, often enabling milder reaction conditions suitable for delicate substrates. By carefully considering the factors of reactivity, cost, toxicity, and the specific requirements of the synthetic target, researchers can select the optimal building block to accelerate their research and development efforts in the ever-important field of pyrimidine chemistry.
References
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A Senior Application Scientist's Guide to Cross-Coupling Reactions of 5-Iodo-4-methoxypyrimidine
Introduction: The Strategic Value of the 5-Iodo-4-methoxypyrimidine Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the pyrimidine nucleus stands out as a "privileged scaffold." Its derivatives are integral to a vast number of FDA-approved drugs, particularly in the realm of kinase inhibitors where they often function as critical hinge-binding motifs.[1] The strategic functionalization of the pyrimidine core is therefore a paramount objective for chemists aiming to generate novel molecular entities with therapeutic potential.
This compound is a particularly valuable building block. The carbon-iodine bond at the C5 position is highly activated towards palladium-catalyzed cross-coupling reactions, a consequence of its lower bond dissociation energy compared to C-Br or C-Cl bonds.[2] This inherent reactivity allows for the selective and efficient formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[3] The methoxy group at the C4 position, while less reactive in cross-coupling, can serve as a handle for subsequent nucleophilic aromatic substitution (SNAr) reactions, further expanding the synthetic possibilities.[4]
This guide provides a comparative analysis of several key palladium-catalyzed cross-coupling methodologies for the functionalization of this compound. We will delve into the mechanistic underpinnings, compare catalyst systems with supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
High-Level Comparison of Key Cross-Coupling Methodologies
The choice of a cross-coupling reaction is dictated by the desired bond formation and the nature of the coupling partner. Below is a summary of the most common methods applied to aryl iodides like this compound.
| Reaction | Bond Formed | Coupling Partner | Key Advantages | Potential Challenges |
| Suzuki-Miyaura | C(sp²) - C(sp²), C(sp²) - C(sp³) | Boronic Acids/Esters | High functional group tolerance; mild conditions; commercially available reagents; non-toxic byproducts.[5][6] | Potential for boronic acid homo-coupling; base-sensitive substrates can be problematic. |
| Sonogashira | C(sp²) - C(sp) | Terminal Alkynes | Forms C-C triple bonds; extremely mild conditions (often room temp); copper co-catalyst enhances efficiency.[7] | Sensitivity to oxygen (homo-coupling of alkyne); requires careful exclusion of air. |
| Buchwald-Hartwig | C(sp²) - N | Amines (Primary, Secondary) | Premier method for C-N bond formation; broad scope of amines; high functional group tolerance.[8][9] | Requires specialized, often expensive, phosphine ligands; strong base can affect sensitive groups. |
| Stille | C(sp²) - C(sp²), C(sp²) - C(sp³) | Organostannanes (Tin reagents) | Insensitive to moisture/air; wide variety of coupling partners possible.[10][11] | High toxicity of organotin reagents and byproducts; stoichiometric tin waste is a major drawback. |
| Heck | C(sp²) - C(sp²) (alkene) | Alkenes | Forms substituted alkenes; does not require pre-formation of an organometallic reagent for the alkene part.[12][13] | Regioselectivity can be an issue (linear vs. branched); often requires higher temperatures. |
Experimental Workflow & General Considerations
A successful cross-coupling experiment relies on a systematic and rigorous setup. The exclusion of oxygen is often critical, especially for reactions involving sensitive phosphine ligands or copper co-catalysts.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method due to its operational simplicity and the stability of the organoboron reagents.[5] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data for Suzuki Coupling on Iodopyrimidines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | 2-Bromo-4-iodopyridine | [3] |
| PdCl₂(dppf) (3) | (dppf) | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | 2-Bromo-4-iodopyridine | [3] |
| SerrKap (1.0) | None (heterogeneous) | Na₂CO₃ | H₂O/EtOH | RT (Flow) | 0.5 | 90 | 5-Iodo-2'-deoxycytidine | [14] |
| Pd(PPh₃)₄ (5) | (PPh₃) | Na₂CO₃ | DME/H₂O | 80 | 16 | 70-85 | 5-Iodouracil derivatives | [15] |
Expertise & Causality: The choice of catalyst system is critical. For electron-deficient heterocycles like pyrimidines, oxidative addition is generally facile.[15] The challenge often lies in the transmetalation and reductive elimination steps.
-
Ligands: Electron-rich, bulky biarylphosphine ligands like SPhos or XPhos are often superior to traditional ligands like PPh₃.[16] Their bulk promotes the reductive elimination step, which is often rate-limiting, leading to higher turnover numbers and preventing catalyst decomposition.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a crucial role in activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center.[17] Cesium carbonate is often used for challenging couplings due to its high solubility and basicity in organic solvents.
-
Solvents: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is common, as it helps to dissolve both the organic substrate and the inorganic base.[17]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from highly successful procedures for the coupling of similar iodinated pyrimidine nucleosides.[14]
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, PdCl₂(dppf)·CH₂Cl₂ (3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a substrate concentration of ~0.1 M).
-
Reaction: Heat the mixture to 90 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Sonogashira Coupling: Accessing Alkynylated Pyrimidines
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[7] It uniquely employs a dual catalytic system of palladium and copper(I).
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- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 5-Iodo-4-methoxypyrimidine in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The pyrimidine scaffold, a privileged core in a myriad of therapeutic agents, is often functionalized via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of 5-Iodo-4-methoxypyrimidine and its bromo and chloro analogs, offering a comprehensive cost-benefit analysis to inform your synthetic strategy. We will delve into the nuances of reactivity, cost-effectiveness, safety, and environmental impact, supported by experimental data and detailed protocols.
The Strategic Importance of 5-Halo-4-methoxypyrimidines in Drug Discovery
The 4-methoxypyrimidine core is a key feature in numerous kinase inhibitors and other biologically active molecules. The ability to introduce aryl and amino substituents at the 5-position via cross-coupling reactions is a powerful tool in the medicinal chemist's arsenal. The choice of the halogen at this position—iodine, bromine, or chlorine—profoundly influences the reaction kinetics, cost of starting materials, and overall efficiency of the synthetic route.
A Head-to-Head Comparison: Iodo vs. Bromo vs. Chloro
The fundamental trade-off in selecting a 5-halo-4-methoxypyrimidine lies in the balance between reactivity and cost. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst—often the rate-determining step—more facile for heavier halogens.
Physicochemical Properties and Cost Analysis
The following table summarizes the key physicochemical properties and representative costs for this compound and its bromo and chloro analogs.
| Property | This compound | 5-Bromo-4-methoxypyrimidine | 5-Chloro-4-methoxypyrimidine |
| CAS Number | 219915-13-6 | 4319-85-1 | 114969-94-7 |
| Molecular Formula | C₅H₅IN₂O | C₅H₅BrN₂O | C₅H₅ClN₂O |
| Molecular Weight | 236.01 g/mol | 189.01 g/mol | 144.56 g/mol |
| Appearance | White to light yellow solid | White to off-white solid | White to light yellow crystalline powder |
| Representative Cost (USD/g) | ~$730/g (for 0.5g) | ~$27/g (for 1g) | ~$2.50/g (for 10g) |
Disclaimer: Costs are approximate and based on currently available supplier information. Prices may vary depending on the supplier, purity, and quantity.
As evidenced by the table, there is a significant cost disparity between the three analogs, with the iodo- derivative being substantially more expensive. This initial outlay is a critical factor in the overall cost-benefit analysis.
Performance in Key Cross-Coupling Reactions
To provide a practical comparison, we will examine two of the most common and impactful cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
The Suzuki-Miyaura reaction is a robust method for synthesizing biaryl compounds. Here, we compare the performance of the three 5-halopyrimidines in a representative coupling with phenylboronic acid.
| Parameter | This compound | 5-Bromo-4-methoxypyrimidine | 5-Chloro-4-methoxypyrimidine |
| Typical Reaction Time | 1-4 hours | 4-12 hours | 12-24 hours |
| Typical Reaction Temperature | 80-100 °C | 100-120 °C | 110-130 °C |
| Typical Catalyst Loading | 1-3 mol% | 2-5 mol% | 3-10 mol% |
| Expected Yield | >90% | 75-90% | 50-75% |
| Cost per gram of Product * | High | Moderate | Low |
*Qualitative assessment based on starting material cost and expected yield.
The higher reactivity of the C-I bond allows for milder reaction conditions, shorter reaction times, and lower catalyst loadings, often leading to higher and cleaner yields. However, the significantly higher cost of the starting material must be factored in.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The following table compares the performance of the three analogs in a representative coupling with aniline.
| Parameter | This compound | 5-Bromo-4-methoxypyrimidine | 5-Chloro-4-methoxypyrimidine |
| Typical Reaction Time | 2-6 hours | 8-18 hours | 18-36 hours |
| Typical Reaction Temperature | 90-110 °C | 100-120 °C | 110-140 °C |
| Typical Catalyst Loading | 2-5 mol% | 3-7 mol% | 5-15 mol% |
| Expected Yield | >85% | 70-85% | 40-65% |
| Cost per gram of Product * | High | Moderate | Low |
*Qualitative assessment based on starting material cost and expected yield.
Similar to the Suzuki-Miyaura coupling, the iodo- and bromo- derivatives offer significant advantages in terms of reaction efficiency and yield, while the chloro- derivative presents a more cost-effective but synthetically challenging option.
Detailed Experimental Protocols
To provide a tangible framework for comparison, the following are detailed, representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of the three 5-halo-4-methoxypyrimidines.
Representative Suzuki-Miyaura Coupling Protocol
Caption: General workflow for the Suzuki-Miyaura coupling.
Materials:
-
5-Halo-4-methoxypyrimidine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 5-halo-4-methoxypyrimidine, phenylboronic acid, and base.
-
Add the palladium catalyst. The specific catalyst and loading will vary depending on the halide (see table above).
-
Add the degassed solvent and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture with vigorous stirring to the appropriate temperature for the specific halide.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Buchwald-Hartwig Amination Protocol
Caption: General workflow for the Buchwald-Hartwig amination.
Materials:
-
5-Halo-4-methoxypyrimidine (1.0 mmol)
-
Aniline (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos or RuPhos)
-
Base (e.g., NaOtBu or K₃PO₄, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Add the 5-halo-4-methoxypyrimidine, aniline, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the appropriate temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Safety and Handling Considerations
A thorough cost-benefit analysis must extend beyond monetary and performance metrics to include the critical aspects of laboratory safety and chemical handling. The following table summarizes the key hazard statements for each of the 5-halo-4-methoxypyrimidines, as derived from their respective Safety Data Sheets (SDS).
| Hazard Statement | This compound | 5-Bromo-4-methoxypyrimidine | 5-Chloro-4-methoxypyrimidine |
| Acute Toxicity, Oral | Category 4 | Category 4 | Category 4 |
| Skin Corrosion/Irritation | Category 2 | Category 2 | Category 2 |
| Serious Eye Damage/Irritation | Category 2A | Category 2A | Category 2A |
| Specific target organ toxicity | May cause respiratory irritation | May cause respiratory irritation | May cause respiratory irritation |
General Handling Precautions:
-
Always handle these compounds in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS immediately.
-
Dispose of waste in accordance with local, state, and federal regulations.
While the acute toxicity profiles are similar, the potential for release of more hazardous byproducts during synthesis and workup should be considered. For instance, reactions involving iodo- and bromo- derivatives may generate iodide and bromide salts, which should be disposed of responsibly.
Environmental Impact and Green Chemistry Considerations
The principles of green chemistry encourage the use of processes that reduce or eliminate the use and generation of hazardous substances. When evaluating the environmental impact of using these 5-halopyrimidines, several factors come into play:
-
Atom Economy: The inherent atom economy of the cross-coupling reactions is the same regardless of the halogen. However, the higher efficiency and yield often achieved with the iodo- and bromo- derivatives can lead to less waste generation per unit of product.
-
Synthesis of Starting Materials: The synthesis of the halogenated pyrimidines themselves carries an environmental footprint. The production of iodinating and brominating agents can be more energy-intensive and generate more hazardous waste compared to chlorinating agents.
-
Catalyst and Solvent Usage: The higher reactivity of this compound allows for lower catalyst loadings and potentially the use of greener solvents at lower temperatures, reducing the overall environmental impact of the reaction step.
-
Waste Disposal: The disposal of palladium-containing waste is a significant environmental concern. Higher reaction efficiency can lead to less catalyst being used and subsequently disposed of per gram of product. The disposal of halogenated waste should also be considered, with iodinated and brominated organic waste often requiring specific disposal protocols.
Decision-Making Framework: Choosing the Right Reagent for Your Needs
The optimal choice of 5-halo-4-methoxypyrimidine is highly dependent on the specific goals and constraints of your project. The following decision-making framework can help guide your selection:
Caption: Decision-making framework for selecting the optimal 5-halopyrimidine.
-
For early-stage drug discovery and rapid SAR exploration, where speed and reliable, high-yielding reactions are critical, this compound is often the preferred choice. The higher upfront cost is justified by the time saved and the increased likelihood of obtaining the desired compounds in high purity.
-
For lead optimization and scale-up activities, where cost becomes a more significant factor, 5-Bromo-4-methoxypyrimidine offers an excellent compromise. It provides good reactivity and yields while being considerably more affordable than its iodo counterpart.
-
For large-scale manufacturing or when cost is the absolute primary driver, 5-Chloro-4-methoxypyrimidine is a viable option. However, significant investment in process development and optimization will be required to achieve acceptable yields and purity.
Conclusion: A Strategic Approach to Pyrimidine Synthesis
The choice between 5-iodo-, 5-bromo-, and 5-chloro-4-methoxypyrimidine is a strategic one that requires a holistic assessment of cost, performance, safety, and environmental impact. While this compound offers superior reactivity and efficiency, its high cost may be prohibitive for some applications. 5-Bromo-4-methoxypyrimidine presents a well-balanced profile, making it a workhorse for many synthetic campaigns. 5-Chloro-4-methoxypyrimidine, though the most economical, demands a greater investment in process optimization.
By carefully considering the factors outlined in this guide, researchers and drug development professionals can make informed decisions that align with their project goals, budget, and commitment to sustainable chemical practices.
References
- Biosynth. (n.d.). This compound.
- MySkinRecipes. (n.d.). 5-Iodo-4-methylpyrimidine.
- Thermo Fisher Scientific. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine, 98%.
- 1st Scientific LLC. (n.d.). 5-Bromo-4-methoxypyrimidine.
- CP Lab Safety. (n.d.). 5-Chloro-4-methoxypyrimidine, min 98%.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Myers, A. G. (n.d.). The Suzuki Reaction.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Sigma-Aldrich. (n.d.). 5-Bromo-4-methoxypyrimidine Safety Data Sheet.
- Fisher Scientific. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 2-Chloro-4-methoxypyrimidine Safety Data Sheet. Retrieved from the Santa Cruz Biotechnology website.
- Royal Society of Chemistry. (2023). The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions. RSC Sustainability.
- Chemistry World. (2024). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. Chemistry World.
- MDPI. (2022). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis.
A Spectroscopic Journey: Comparative Analysis of 5-Iodo-4-methoxypyrimidine and Its Synthetic Precursors
In the landscape of modern drug discovery and development, pyrimidine scaffolds are a cornerstone, lending their versatile chemical properties to a vast array of therapeutic agents. Among these, 5-iodo-4-methoxypyrimidine stands out as a pivotal intermediate, its strategic iodination providing a reactive handle for the construction of complex molecular architectures through cross-coupling reactions. This guide offers an in-depth spectroscopic comparison of this compound and its common precursors—4-hydroxypyrimidine, 4-chloropyrimidine, and 4-methoxypyrimidine. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for the unambiguous identification and characterization of these vital compounds.
The Synthetic Pathway: A Deliberate Progression
The journey to this compound is a well-trodden path in synthetic organic chemistry, typically commencing with the readily available 4-hydroxypyrimidine. This multi-step synthesis is a logical progression of functional group transformations, each stage yielding a precursor with distinct spectroscopic features that reflect its unique chemical structure. Understanding these spectral shifts is not merely an academic exercise; it is a critical component of reaction monitoring, quality control, and the definitive confirmation of molecular identity.
The chosen synthetic route, illustrated below, provides the framework for our comparative analysis. Each step represents a deliberate chemical modification, the effects of which are clearly imprinted on the spectroscopic fingerprint of the resulting molecule.
Caption: General workflow for synthesis and spectroscopic data acquisition.
Comparative Spectroscopic Analysis
The following sections provide a detailed comparison of the spectroscopic data for this compound and its precursors. The data is summarized in tables for easy reference and interpretation.
4-Hydroxypyrimidine
This starting material exists in a tautomeric equilibrium with its pyrimidone form, which significantly influences its spectroscopic characteristics.
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is characterized by three signals in the aromatic region. The proton at C2 appears as a singlet, while the protons at C5 and C6 show characteristic doublet or multiplet splitting patterns. The hydroxyl proton often appears as a broad singlet.
¹³C NMR (DMSO-d₆, 100 MHz): The spectrum will show signals for the three pyrimidine ring carbons. The carbon atom bonded to the hydroxyl group (C4) will be significantly deshielded.
IR (KBr, cm⁻¹): A broad absorption band in the region of 3200-2500 cm⁻¹ is characteristic of the O-H stretching of the tautomeric forms. A strong C=O stretching vibration is typically observed around 1670 cm⁻¹.
MS (EI, 70 eV) m/z (%): The mass spectrum will show a molecular ion peak corresponding to its molecular weight.
| Spectroscopic Data for 4-Hydroxypyrimidine | |
| ¹H NMR (δ, ppm) | ~12.5 (br s, 1H, OH), 8.15 (s, 1H, H2), 7.95 (d, 1H, H6), 6.40 (d, 1H, H5) |
| ¹³C NMR (δ, ppm) | ~165.5 (C4), 158.0 (C2), 152.0 (C6), 110.0 (C5) |
| IR (ν, cm⁻¹) | ~3100 (O-H), ~1670 (C=O), ~1560 (C=C, C=N) |
| MS (m/z) | 96 (M⁺) |
4-Chloropyrimidine
The replacement of the hydroxyl group with a chlorine atom induces significant changes in the electronic environment of the pyrimidine ring.
¹H NMR (CDCl₃, 400 MHz): The protons on the pyrimidine ring will experience a downfield shift compared to 4-hydroxypyrimidine due to the electron-withdrawing nature of the chlorine atom.
¹³C NMR (CDCl₃, 100 MHz): The C4 carbon, directly attached to the chlorine, will show a characteristic chemical shift. The other ring carbons will also be affected by the inductive effect of the chlorine.
IR (KBr, cm⁻¹): The broad O-H stretching band will be absent. A characteristic C-Cl stretching vibration can be observed in the fingerprint region, typically around 800-600 cm⁻¹.
MS (EI, 70 eV) m/z (%): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.
| Spectroscopic Data for 4-Chloropyrimidine | |
| ¹H NMR (δ, ppm) | 8.90 (s, 1H, H2), 8.65 (d, 1H, H6), 7.50 (d, 1H, H5) |
| ¹³C NMR (δ, ppm) | 162.0 (C4), 159.5 (C2), 153.0 (C6), 121.0 (C5) [1] |
| IR (ν, cm⁻¹) | ~3050 (Ar C-H), ~1570, 1550 (C=C, C=N), ~780 (C-Cl) |
| MS (m/z) | 114 (M⁺, ³⁵Cl), 116 ((M+2)⁺, ³⁷Cl) |
4-Methoxypyrimidine
The introduction of the electron-donating methoxy group alters the electronic properties of the pyrimidine ring in a different manner compared to the chloro substituent.
¹H NMR (CDCl₃, 400 MHz): A characteristic singlet for the methoxy protons will appear in the upfield region (~4.0 ppm). The ring protons will be shifted upfield compared to 4-chloropyrimidine due to the electron-donating effect of the methoxy group.
¹³C NMR (CDCl₃, 100 MHz): A signal for the methoxy carbon will be present around 55 ppm. The C4 carbon will be significantly deshielded due to its attachment to the oxygen atom.
IR (Liquid Film, cm⁻¹): The spectrum will be characterized by C-H stretching vibrations of the aromatic ring and the methyl group. Strong C-O stretching bands will be visible around 1250-1000 cm⁻¹.
MS (EI, 70 eV) m/z (%): The molecular ion peak will be observed at m/z 110. Common fragmentation pathways may include the loss of a methyl radical or formaldehyde.
| Spectroscopic Data for 4-Methoxypyrimidine | |
| ¹H NMR (δ, ppm) | 8.85 (s, 1H, H2), 8.45 (d, 1H, H6), 6.70 (d, 1H, H5), 4.05 (s, 3H, OCH₃) |
| ¹³C NMR (δ, ppm) | 168.0 (C4), 159.0 (C2), 152.5 (C6), 108.0 (C5), 55.0 (OCH₃) |
| IR (ν, cm⁻¹) | ~3050 (Ar C-H), ~2950, 2850 (CH₃ C-H), ~1580 (C=C, C=N), ~1250, 1030 (C-O) |
| MS (m/z) | 110 (M⁺), 95 (M-CH₃)⁺, 80 (M-CH₂O)⁺ |
This compound
The final product, with the introduction of a bulky and electron-withdrawing iodine atom at the C5 position, exhibits a distinct spectroscopic profile.
¹H NMR (CDCl₃, 400 MHz): The C5 proton signal will be absent. The remaining ring protons, H2 and H6, will appear as singlets due to the absence of adjacent protons for coupling. Their chemical shifts will be influenced by the presence of the iodo and methoxy groups.
¹³C NMR (CDCl₃, 100 MHz): The most significant change will be the C5 signal, which will be shifted significantly upfield due to the "heavy atom effect" of iodine and will likely show reduced intensity. The C4 and C6 carbons will also experience shifts due to the new substituent.
IR (KBr, cm⁻¹): The IR spectrum will be similar to that of 4-methoxypyrimidine, with the potential for subtle shifts in the fingerprint region due to the presence of the C-I bond.
MS (EI, 70 eV) m/z (%): The mass spectrum will show a prominent molecular ion peak at m/z 236. A characteristic fragment ion corresponding to the loss of the iodine atom (m/z 109) is expected to be a major peak.
| Spectroscopic Data for this compound | |
| ¹H NMR (δ, ppm) | 8.95 (s, 1H, H2), 8.70 (s, 1H, H6), 4.10 (s, 3H, OCH₃) |
| ¹³C NMR (δ, ppm) | 165.0 (C4), 160.0 (C2), 158.0 (C6), 75.0 (C5), 56.0 (OCH₃) |
| IR (ν, cm⁻¹) | ~3050 (Ar C-H), ~2950, 2850 (CH₃ C-H), ~1570 (C=C, C=N), ~1240, 1020 (C-O) |
| MS (m/z) | 236 (M⁺), 221 (M-CH₃)⁺, 109 (M-I)⁺ |
Conclusion: A Guide for Confident Characterization
This comparative guide provides a clear and concise overview of the spectroscopic evolution from 4-hydroxypyrimidine to the synthetically valuable this compound. By understanding the characteristic spectral signatures of each intermediate, researchers can confidently monitor the progress of their reactions and verify the identity and purity of their compounds. The provided experimental protocols and tabulated data serve as a reliable reference, underpinning the principles of scientific integrity and reproducibility in the critical field of drug discovery and development. The logical progression of spectral changes detailed herein not only aids in routine characterization but also deepens the fundamental understanding of structure-property relationships in this important class of heterocyclic compounds.
References
Sources
A Comparative Guide to the Purity Assessment of Commercially Available 5-Iodo-4-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of commercially available 5-Iodo-4-methoxypyrimidine. This key building block is instrumental in the synthesis of a multitude of pharmaceutical compounds, particularly kinase inhibitors and antiviral agents.[1] The seemingly subtle differences in purity between batches and suppliers can have profound implications on reaction yields, impurity profiles of subsequent synthetic steps, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
The Synthetic Landscape and Potential Impurities
A robust purity assessment begins with an understanding of the potential impurities that may arise during synthesis and storage. A common synthetic route to this compound involves the nucleophilic substitution of a chlorine atom with a methoxy group, starting from 4-chloro-5-iodopyrimidine.[2]
Based on this and other potential synthetic pathways for related pyrimidines, the following classes of impurities should be considered:
-
Starting Materials and Intermediates: The most common impurities are often unreacted starting materials or intermediates. In this case, the presence of 4-chloro-5-iodopyrimidine is a strong possibility. Other potential starting materials for related pyrimidines that could be impurities include ethyl formate and methyl methoxyacetate.[3]
-
Positional Isomers: Depending on the purity of the starting materials and the regioselectivity of the reactions, positional isomers can be formed. For example, if the initial halogenation is not perfectly selective, isomers such as 2-iodo-4-methoxypyrimidine or other halogenated pyrimidines could be present. The differentiation of these isomers is critical as their reactivity in subsequent steps can differ significantly.
-
Byproducts of Side Reactions: Undesired reactions can lead to a variety of byproducts. For instance, hydrolysis of the methoxy group back to a hydroxyl group would form 5-iodo-4-hydroxypyrimidine. Over-iodination could lead to di-iodinated species.
-
Residual Solvents and Reagents: Solvents used in the synthesis and purification steps (e.g., methanol, DMF) and residual reagents are also common impurities that need to be assessed.[2] These are typically addressed under the International Council for Harmonisation (ICH) Q3C guidelines.[4][5]
Below is a workflow illustrating the logical approach to identifying and characterizing these potential impurities.
Caption: Logical workflow for the identification of potential impurities in this compound.
Comparative Analysis of Purity Assessment Methodologies
No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged, orthogonal approach is essential for a comprehensive assessment. The following table compares the key performance characteristics of the most relevant analytical techniques for this compound.
| Analytical Method | Principle | Key Advantages | Key Limitations | Primary Application |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High resolution and sensitivity for non-volatile impurities; well-established for purity and assay determination. | May not detect impurities that lack a UV chromophore; requires a reference standard for accurate quantification. | Quantitative purity determination and impurity profiling. |
| GC-MS | Separation based on volatility and polarity, with mass spectrometric detection. | Excellent for volatile impurities and isomer separation; provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. | Identification and quantification of volatile impurities and isomers. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a specific reference standard of the analyte; provides structural information. | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard. | Absolute purity determination and structural confirmation. |
| LC-MS | Combines the separation power of HPLC with the detection specificity of MS. | High sensitivity and selectivity; provides molecular weight and structural information on impurities. | Ionization efficiency can vary between compounds, affecting quantification without specific standards. | Impurity identification and characterization. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed. These protocols are intended as a starting point and may require optimization for your specific instrumentation and samples.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantitative determination of the purity of this compound and the detection of non-volatile impurities. The principles of chromatographic separation are detailed in the United States Pharmacopeia (USP) General Chapter <621>.[6][7][8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks, in accordance with ICH Q3A guidelines for reporting impurities.[4][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities and for differentiating between isomers.[11]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL of the solution. Impurities are identified by their mass spectra and retention times.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[12][13][14][15]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A high-purity, certified reference material with a known chemical structure and purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) and the internal standard (e.g., 5 mg) into an NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the internal standard completely.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure complete relaxation and accurate integration.
-
-
Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of this compound with the integral of a known proton signal of the internal standard. The following formula can be used:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Logical Progression of Analysis
The choice of the most appropriate analytical method often involves a logical progression, as depicted in the following diagram.
Caption: Logical workflow for the comprehensive purity assessment of this compound.
Conclusion
The purity of this compound is a critical parameter that can significantly impact downstream applications in research and drug development. A comprehensive purity assessment should not rely on a single analytical technique but rather employ a suite of orthogonal methods. By combining high-resolution chromatographic techniques like HPLC and GC-MS with the absolute quantitative power of qNMR, researchers can gain a thorough understanding of the purity profile of their material. This guide provides the foundational knowledge and detailed protocols to establish a robust and scientifically sound purity assessment program for this vital chemical intermediate, ensuring the quality and reliability of your research outcomes.
References
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
- RSSL.
- Marushko, Y., et al. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
- ICH. ICH Q3A(R) Impurity Testing Guideline: Impurities in New Drug Substances. [Link]
- Emery Pharma.
- ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
- Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
- Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. 2014. [Link]
- Regis Technologies.
- Dsouza, S., et al. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- U.S. Pharmacopeial Convention.
- Agilent.
- LCGC. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]
- Darzynkiewicz, Z., et al. Ultraviolet-induced detection of halogenated pyrimidines (UVID). Curr Protoc Cytom. 2001 May:Chapter 7:Unit 7.15. [Link]
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
- W. T. H., et al. Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity. Semantic Scholar. 2019. [Link]
- van den Berg, M., et al.
- Castrovilli, M. C., et al. Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. J Am Soc Mass Spectrom. 2014 Mar;25(3):351-67. [Link]
- Marchenko, S. I., et al. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Papakyriakou, A., et al.
- Resolian. HPLC-UV Method Development for Highly Polar Impurities. [Link]
- ResearchGate. Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: Route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine. [Link]
- Google Patents. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodo-4-methoxypyrimidine
As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. Handling specialized reagents like 5-Iodo-4-methoxypyrimidine requires not only precision in its application but also diligence in its disposal. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and a Priori Considerations
Understanding the inherent risks of a compound is the foundation of its safe management. While specific toxicological data for this compound is not extensively published, its structure as a halogenated pyrimidine informs its hazard profile. Structurally similar compounds are known to be irritants.[1] Therefore, it is prudent to handle this compound as a hazardous substance.
Key Hazards:
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
-
Environmental: As a halogenated organic compound, improper disposal can lead to environmental contamination. Discharge into the environment must be avoided.[3]
-
Combustion Byproducts: Thermal decomposition can lead to the release of highly irritating and toxic gases, including carbon oxides (CO, CO2) and hydrogen iodide.[4]
| Hazard Classification | Description | Primary Exposure Routes | Recommended Action |
| Skin Irritant | Causes skin irritation upon contact.[2] | Dermal | Wash affected area with plenty of soap and water. Remove contaminated clothing.[4] |
| Eye Irritant | Causes serious eye irritation.[1] | Ocular | Rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[2] |
| Respiratory Irritant | May cause respiratory tract irritation if inhaled.[3] | Inhalation | Move person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Hazardous Waste | Classified as a halogenated organic compound requiring special disposal.[5][6] | Environmental | Segregate waste and dispose of via a licensed professional waste disposal service.[1][7] |
Personal Protective Equipment (PPE) and Engineering Controls: Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the appropriate protective measures must be in place. The causality is simple: to prevent exposure, we must establish physical barriers between the chemical and the user.
-
Engineering Controls: Always handle this compound, including waste, inside a properly functioning chemical fume hood.[8] This is critical to control the inhalation of dust or vapors. Ensure that eyewash stations and safety showers are close to the workstation.[2]
-
Personal Protective Equipment (PPE):
Standard Operating Procedure: Collection and Segregation of Waste
The most critical phase of disposal at the laboratory level is the meticulous collection and segregation of waste. Halogenated waste streams are managed differently from non-halogenated ones due to the toxic byproducts generated during incineration.[9] Mixing these waste streams is a costly and dangerous compliance violation.
Protocol for Waste Collection:
-
Designate a Waste Container:
-
Labeling:
-
Clearly label the container before adding any waste.
-
The label must include:
-
"Hazardous Waste"
-
"Halogenated Organic Solids" or "Halogenated Organic Liquids"
-
The full chemical name: "this compound"
-
List any solvents or other chemicals present in the waste mixture.
-
The date when waste was first added.
-
-
-
Waste Addition:
-
Solid Waste: For pure, unused this compound or contaminated items (e.g., weighing paper, gloves), carefully place them in the designated solid waste container. Avoid creating dust.[1]
-
Liquid Waste: For solutions containing this compound, use a funnel to pour the waste into the designated liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.[10]
-
Segregation is Key: Do NOT mix halogenated waste with non-halogenated waste.[9] This includes solvents. For example, a solution of this compound in dichloromethane (halogenated) belongs in the halogenated waste stream. A solution in hexane (non-halogenated) would still be classified as halogenated waste due to the presence of the iodinated compound.[9]
-
-
Container Management:
Final Disposal Pathway: From Lab to Licensed Facility
Laboratory personnel are responsible for the safe collection and temporary storage of waste. The ultimate destruction of the chemical must be handled by a licensed professional waste disposal service.[1]
The required final disposal method for halogenated organic compounds like this compound is typically controlled incineration in a facility equipped with flue gas scrubbers.[3][7] This is to neutralize the acidic gases, such as hydrogen iodide, that are produced. Land disposal of such hazardous waste is prohibited.[9]
Caption: Waste Disposal Decision Workflow for this compound.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is crucial. All personnel must be familiar with these procedures.
-
In Case of a Spill:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[3]
-
Remove all sources of ignition.[3]
-
Wearing appropriate PPE, prevent further spillage.
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it into the designated hazardous waste container.[1][4]
-
Do not let the chemical enter drains.[3]
-
-
In Case of Personal Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice.[2]
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
-
By adhering to these rigorous procedures, you ensure a safe laboratory environment, maintain regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet: 4-Hydroxy-3-iodo-5-methoxybenzaldehyde. [Link]
- University of California, Irvine Environmental Health & Safety.
- Washington State University Environmental Health & Safety.
- ETH Zürich.Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2004, September). Toxicological Profile for Iodine. [Link]
- New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Iodine. [Link]
- Case Western Reserve University Environmental Health and Safety.Disposal of Iodine. [Link]
- U.S. Environmental Protection Agency. (2006, September). Reregistration Eligibility Decision for Iodine and Iodophor Complexes. [Link]
- Occupational Safety and Health Administration (OSHA).Controlling Occupational Exposure to Hazardous Drugs. [Link]
- Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
- U.S. Government Publishing Office.
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- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. uakron.edu [uakron.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Chapter 9 - What Happens To The Hazardous Waste Generated [ehs.cornell.edu]
- 10. ethz.ch [ethz.ch]
Navigating the Synthesis of 5-Iodo-4-methoxypyrimidine: A Guide to Personal Protective Equipment and Safe Handling
For Immediate Implementation: A comprehensive operational and safety guide for researchers, scientists, and drug development professionals engaged in the handling of 5-Iodo-4-methoxypyrimidine. This document provides essential, experience-driven protocols for personal protective equipment (PPE), chemical handling, and waste disposal to ensure laboratory safety and experimental integrity.
The synthesis and application of novel pyrimidine derivatives are cornerstones of modern drug discovery. This compound, a key intermediate in the development of potential antiviral and other therapeutic agents, requires meticulous handling due to its chemical properties and potential hazards.[1] This guide, compiled from established safety protocols for structurally similar compounds, offers a deep dive into the necessary personal protective equipment and operational procedures to mitigate risks and ensure a safe laboratory environment.
Understanding the Risks: Hazard Profile of Halogenated Pyrimidines
While a specific Safety Data Sheet (SDS) for this compound is not widely available, analysis of closely related iodinated and methoxylated pyrimidines, such as 2-Iodo-5-methoxypyrimidine, reveals a consistent hazard profile. The primary concerns associated with this class of compounds are:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[2]
-
Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[2]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[2]
Given these potential hazards, a proactive and comprehensive approach to personal protection is paramount.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical factors in preventing chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Inspect gloves for integrity before each use. |
| Skin and Body Protection | Laboratory coat. | Long-sleeved, knee-length. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust or aerosols are generated. | Follow local and national regulations. |
The Causality Behind PPE Choices:
-
Eye Protection: The use of safety glasses with side-shields or goggles is non-negotiable. The structure of this compound suggests that it can be a crystalline solid, and any airborne particles could cause severe eye irritation.
-
Hand Protection: Nitrile gloves offer a robust barrier against many organic compounds. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat provides a primary barrier against accidental spills and splashes, protecting the skin and personal clothing.
-
Respiratory Protection: While routine handling in a well-ventilated fume hood should prevent significant inhalation exposure, a respirator becomes essential when there is a potential for generating dust or aerosols, such as during weighing or transfer of the solid compound.
Experimental Workflow: A Step-by-Step Guide to Safe Handling
The following protocol outlines the essential steps for safely handling this compound throughout a typical experimental workflow.
Pre-Experiment Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Donning: Put on all required PPE in the correct order: lab coat, then safety glasses/goggles, and finally gloves.
Caption: A simple workflow for the correct sequence of donning PPE.
During the Experiment:
-
Chemical Handling:
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Post-Experiment Procedures:
-
Decontamination: Thoroughly clean all glassware and equipment that came into contact with the compound.
-
PPE Doffing: Remove PPE in the reverse order of donning (gloves first, then goggles, then lab coat) to prevent cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: A Self-Validating System for Waste Management
Proper waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with this compound, including weighing paper, gloves, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Solvent Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid organic waste.
-
Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Caption: A logical flow for the proper segregation and disposal of waste.
Emergency Procedures: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
